Guvacine Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNUNVVTHHKDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017446 | |
| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500434 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6027-91-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Guvacine Hydrochloride: A Technical Profile on its Selectivity for GABA Transporters GAT-1, GAT-2, and GAT-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Guvacine Hydrochloride for the γ-aminobutyric acid (GABA) transporters GAT-1, GAT-2, and GAT-3. This document summarizes key quantitative data, details common experimental methodologies for assessing transporter inhibition, and visualizes the fundamental mechanism of GABA reuptake.
Quantitative Selectivity Profile
This compound is a known inhibitor of GABA transporters and demonstrates a modest selectivity profile across the different subtypes. The inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), varies between transporter subtypes and species. The following table summarizes the available quantitative data for this compound's activity at human and rat GAT-1, GAT-2, and GAT-3.
| Transporter Subtype | Species | IC50 (μM) |
| GAT-1 | Human | 14[1][2][3][4][5] |
| Rat | 39[1][4][5][6] | |
| GAT-2 | Rat | 58[1][2][3][4][5][6] |
| GAT-3 | Human | 119[1][2][3][4][5] |
| Rat | 378[1][4][5][6] |
Lower IC50 values indicate higher inhibitory potency.
Experimental Protocols: [³H]GABA Uptake Assay
The determination of IC50 values for GABA transporter inhibitors like this compound is commonly performed using a radioligand uptake assay, specifically the [³H]GABA uptake assay. This method measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing the target transporter subtype.
Objective:
To determine the concentration of this compound required to inhibit 50% of the specific [³H]GABA uptake mediated by GAT-1, GAT-2, or GAT-3.
Materials:
-
Cell line stably or transiently expressing the human or rat GAT-1, GAT-2, or GAT-3 transporter (e.g., HEK293, CHO, or COS cells).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
This compound.
-
Assay Buffer (e.g., HEPES-buffered saline).
-
Scintillation cocktail.
-
Microtiter plates (e.g., 24- or 96-well plates).
-
Liquid scintillation counter.
Methodology:
-
Cell Culture and Plating:
-
Culture the cells expressing the specific GAT subtype under standard conditions.
-
Plate the cells into microtiter plates at a suitable density and allow them to adhere and grow to form a confluent monolayer.
-
-
Assay Preparation:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a solution of [³H]GABA in the assay buffer at a concentration near its Km for the specific transporter subtype.
-
-
Inhibition Assay:
-
Wash the cell monolayers with assay buffer to remove the culture medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the uptake reaction by adding the [³H]GABA solution to each well.
-
Allow the uptake to proceed for a short, defined period (e.g., 10-20 minutes) during which uptake is linear.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the [³H]GABA solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radioligand.
-
Lyse the cells using a suitable lysis buffer (e.g., a solution containing a detergent like SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]GABA taken up by the cells.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent GAT inhibitor, or by using non-transfected cells) from the total uptake.
-
Plot the percentage of specific [³H]GABA uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
GABA Reuptake Mechanism by GATs
The primary role of GAT-1, GAT-2, and GAT-3 is the reuptake of GABA from the synaptic cleft back into presynaptic neurons or surrounding glial cells. This process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA concentrations. The transport is an active process, driven by the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions down their electrochemical gradients.
Caption: The GABA reuptake cycle mediated by GATs.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a GAT inhibitor involves a series of sequential steps, from cell preparation to data analysis.
References
- 1. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of GABA reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Guvacine from Areca catechu: A Technical Guide on its Discovery, Historical Background, and Pharmacological Significance
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacine, a pyridine alkaloid derived from the seeds of the Areca catechu palm, represents a molecule of significant interest at the intersection of ethnobotany and modern neuroscience. Historically consumed by millions worldwide as part of the betel quid masticatory, the areca nut has been a cultural and social staple in Asia and the Pacific for millennia. The scientific investigation into its psychoactive properties in the late 19th century led to the isolation of several key alkaloids, including guvacine. This document provides a comprehensive technical overview of the discovery of guvacine, its historical context, physicochemical properties, and its primary mechanism of action as a γ-aminobutyric acid (GABA) reuptake inhibitor. Detailed experimental protocols for its isolation and functional characterization are provided, alongside quantitative data and pathway visualizations, to serve as a resource for ongoing research and drug development.
Historical Background of Areca catechu
The Areca catechu palm, native to the Philippines, has been cultivated for its seeds, the areca nut (or betel nut), for thousands of years.[1] Archaeological evidence suggests the practice of chewing areca nut dates back at least 4,000 years, with its use deeply integrated into social ceremonies, religious rituals, and traditional medicine across Southeast Asia, India, and the Pacific Islands.[2][3] The nut is typically chewed in a preparation known as betel quid, which commonly includes the leaf of the Piper betle vine and slaked lime (calcium hydroxide).[2] This combination facilitates the hydrolysis of esterified alkaloids like arecoline and guvacoline into their corresponding carboxylic acids, arecaidine and guvacine, respectively.
The psychoactive and stimulant effects of betel quid chewing are attributed to the rich alkaloid content of the areca nut. For centuries, the chemical basis for these effects was unknown. It was not until the late 19th century that European chemists began to systematically investigate the nut's composition. The pioneering work was conducted by the German pharmacist E. Jahns, who, between 1888 and 1891, successfully isolated the primary alkaloids from Areca catechu. He first reported the isolation of arecoline, and his subsequent work, published in 1891, documented the extraction of other key alkaloids, including arecaidine, guvacoline, and the secondary amine, guvacine (1,2,5,6-tetrahydro-3-pyridinecarboxylic acid).[4]
Discovery and Isolation of Guvacine
The discovery of guvacine is credited to E. Jahns' systematic chemical analysis of areca nut components.[4] Following his initial success with arecoline, he employed acid-base extraction techniques, common for the era, to separate the different alkaloidal constituents. Guvacine was identified as a distinct chemical entity, a tetrahydropyridine derivative structurally related to nicotinic acid.[4]
Representative 19th-Century Isolation Protocol (Stas-Otto Method)
The core principle involves leveraging the differential solubility of alkaloids and their salts. Alkaloids exist in plants as salts (e.g., tannates, oxalates) and are water-soluble. By adding a base (e.g., lime, ammonia), the alkaloid salts are converted to free bases, which are generally soluble in organic solvents (like ether or chloroform) but not in water. This allows for their separation from water-soluble plant components.
A plausible workflow based on this method is as follows:
-
Preparation: Dried and powdered Areca catechu nuts are moistened and mixed with an alkali like calcium hydroxide (lime) or sodium carbonate to form a paste. This liberates the free alkaloid bases from their salt forms.
-
Solvent Extraction: The alkaline paste is then exhaustively extracted with a non-polar organic solvent, such as ether or chloroform, through a process like hot continuous percolation. This dissolves the free alkaloid bases along with other lipid-soluble materials.
-
Acidification: The resulting organic solvent extract is shaken vigorously with successive portions of a dilute mineral acid (e.g., sulfuric acid). This converts the alkaloid bases back into their salt forms (alkaloidal sulfates), which are soluble in the aqueous acid layer.
-
Separation: The immiscible aqueous and organic layers are separated. The impurities (fats, pigments) remain in the organic layer, while the alkaloidal salts are now in the purified aqueous solution.
-
Precipitation: The aqueous acid solution is made alkaline again with ammonia. This neutralizes the acid, converting the alkaloidal salts back to their free base forms, which are largely insoluble in water and precipitate out.
-
Collection & Crystallization: The crude alkaloid precipitate is collected by filtration, washed, and then further purified by recrystallization from a suitable solvent, such as water, to yield crystalline guvacine.
Quantitative Data Summary
Guvacine's properties have been well-characterized since its discovery. The following table summarizes key quantitative data for researchers.
| Parameter | Value | Source(s) |
| Chemical Identity | ||
| IUPAC Name | 1,2,5,6-Tetrahydro-3-pyridinecarboxylic acid | [4] |
| Molecular Formula | C₆H₉NO₂ | [4] |
| Molecular Weight | 127.14 g/mol | [4] |
| Concentration in Areca catechu | ||
| Content in Fresh Seeds | 0.19% - 0.72% | [5] |
| Content in Dried Products | 2.9 mg/g to 8.16 mg/g (Varies significantly) | [6] |
| Pharmacological Activity | ||
| IC₅₀ (Rat GAT-1) | 39 µM | |
| IC₅₀ (Rat GAT-2) | 58 µM | |
| IC₅₀ (Rat GAT-3) | 378 µM |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of guvacine required to inhibit 50% of GABA transport activity by the specified transporter subtype.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and functional analysis of guvacine based on modern laboratory techniques.
Protocol 1: Modern Isolation and Quantification of Guvacine
This protocol utilizes modern analytical techniques for efficient and precise quantification of guvacine from areca nut samples.
Objective: To extract and quantify guvacine from dried areca nut powder using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Dried, powdered areca nut samples
-
Deionized water
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Guvacine analytical standard
-
50 mL centrifuge tubes
-
Ultrasonic bath
-
Centrifuge (capable of 5000 r/min)
-
0.22 µm syringe filters
-
UPLC-MS/MS system with an Electrospray Ionization (ESI) source
Methodology:
-
Sample Preparation: Weigh 100 mg of finely crushed areca nut powder (passed through a 60-mesh sieve) into a 50 mL centrifuge tube.
-
Extraction: Add 40 mL of pure water to the tube. Perform ultrasonic extraction at 30°C for 40 minutes to facilitate the dissolution of alkaloids.
-
Centrifugation: Centrifuge the sample at 5000 r/min for 10 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the aqueous supernatant. Repeat the extraction process (Steps 2-3) on the remaining pellet one more time to ensure complete extraction. Combine the supernatants from both extractions.
-
Filtration: Filter the combined supernatant through a 0.22 µm water filtration membrane to remove any remaining particulate matter before analysis.
-
UPLC-MS/MS Analysis:
-
Mobile Phase: Use water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
-
Column: Employ a suitable C18 reversed-phase column.
-
Gradient: Run a linear gradient elution program suitable for separating the areca alkaloids.
-
Detection: Operate the mass spectrometer in positive ion ESI mode. Monitor for the specific mass transition of guvacine. The precursor ion ([M+H]⁺) is m/z 128.1, and a primary product ion for quantification is m/z 99.1.[1]
-
-
Quantification: Prepare a standard curve using the guvacine analytical standard. Calculate the concentration of guvacine in the extracted samples by comparing their peak areas to the standard curve.
Protocol 2: In Vitro GABA Reuptake Inhibition Assay
This protocol details a cell-based assay to determine the inhibitory potency (IC₅₀) of guvacine on specific GABA transporter (GAT) subtypes.
Objective: To measure the IC₅₀ of guvacine for GAT-1, GAT-2, and GAT-3 using a [³H]GABA uptake assay in a heterologous expression system.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing a single rat GAT subtype (rGAT-1, rGAT-2, or rGAT-3).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
-
Guvacine stock solution.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Uptake Assay Buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions).
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Cell Plating: Seed the HEK-293 cells expressing the target GAT subtype into a 96-well plate at a suitable density (e.g., 50,000 cells per well) and allow them to adhere overnight.
-
Preparation of Inhibition Curve: Prepare serial dilutions of guvacine in the assay buffer to cover a wide concentration range (e.g., from 1 nM to 1 mM).
-
Pre-incubation with Inhibitor: Wash the cells with assay buffer. Add the various concentrations of guvacine to the wells. Include control wells with buffer only (for maximum uptake) and wells with a known potent GAT inhibitor (for non-specific uptake). Incubate for 20-30 minutes at room temperature.
-
Initiation of GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA (e.g., 50 nM) mixed with unlabeled GABA to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for GABA transport into the cells. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the reaction by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well. Add scintillation fluid to the lysate and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the CPM from the non-specific uptake control wells from all other measurements.
-
Normalize the data, setting the CPM from the buffer-only wells as 100% activity.
-
Plot the percent inhibition against the logarithm of guvacine concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Mandatory Visualizations
Discovery Workflow of Guvacine```dot
Caption: Guvacine inhibits the GAT-1 transporter, increasing synaptic GABA levels.
References
- 1. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Full text of "The dispensatory of the United States of America" [archive.org]
- 6. Alkaloid Extraction - Lifeasible [lifeasible.com]
Guvacine: A Technical Guide to its Natural Sourcing, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacine, a pyridine alkaloid naturally occurring in the nuts of the Areca catechu palm, has garnered significant interest in the scientific community for its potent and selective inhibition of the GABA transporter 1 (GAT-1).[1] As a key regulator of GABAergic neurotransmission, GAT-1 presents a valuable target for the development of novel therapeutics for neurological disorders. This technical guide provides an in-depth overview of the natural sources of Guvacine, detailed methodologies for its extraction and purification, and an exploration of its mechanism of action.
Natural Source of Guvacine
The primary and exclusive natural source of Guvacine is the nut of the Areca catechu palm, commonly known as the areca nut or betel nut.[1][2] These nuts contain a variety of alkaloids, with Guvacine being one of the four major ones, alongside arecoline, arecaidine, and guvacoline.[3][4] The total alkaloid content in areca nuts typically ranges from 0.3% to 0.7% of the dry weight.
The concentration of individual alkaloids, including Guvacine, can vary depending on the maturity of the nut and the specific product. In many areca nut products, Guvacine is the most abundant alkaloid, with levels reported to range from 1.39 to 8.16 mg/g.
Extraction and Purification of Guvacine from Areca catechu
The extraction of Guvacine from areca nuts involves a multi-step process aimed at first isolating the total alkaloid content and then separating the individual alkaloids. Various methods have been employed, with acid-base extraction being a common foundational technique. For purification, chromatographic methods are indispensable.
Extraction Methods for Total Areca Alkaloids
Several methods can be employed to extract the total alkaloid content from areca nuts. These include:
-
Acid-Base Extraction: This classic method takes advantage of the basic nature of alkaloids. The general principle involves acidifying the plant material to form water-soluble alkaloid salts and then basifying the aqueous extract to liberate the free alkaloids, which can then be extracted into an organic solvent.
-
Solvent Extraction: Various organic solvents can be used to directly extract alkaloids from the plant material. Common solvents include methanol, ethanol, and chloroform.
-
Soxhlet Extraction: This continuous extraction method uses a specialized apparatus to efficiently extract compounds with a limited amount of solvent.
-
Subcritical Water Extraction (SWE): A more modern and environmentally friendly technique that uses water at high temperatures and pressures to extract a range of compounds, including alkaloids. Optimal conditions for SWE of areca alkaloids have been reported as an extraction temperature of 110.87 °C, a liquid-to-solid ratio of 18.98:1, and an extraction time of 50.01 minutes.[5]
-
Ultrasound-Assisted Extraction: The use of ultrasound can enhance the efficiency of solvent extraction by disrupting cell walls and improving solvent penetration.
Experimental Protocol: Acid-Base Extraction of Total Areca Alkaloids
This protocol provides a general framework for the acid-base extraction of total alkaloids from Areca catechu nuts.
Materials:
-
Dried and powdered Areca catechu nuts
-
10% Hydrochloric Acid (HCl) or 5% Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Distilled water
-
pH meter or litmus paper
-
Separatory funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Acidification: Macerate the powdered areca nut material in the acidic solution (e.g., 10% HCl) for several hours or overnight. This will convert the alkaloids into their water-soluble salt forms.
-
Filtration: Filter the mixture to separate the solid plant material from the acidic aqueous extract containing the alkaloid salts.
-
Defatting (Optional): Wash the acidic extract with a nonpolar solvent like petroleum ether or hexane to remove fats and other non-alkaloidal lipids. Discard the organic layer.
-
Basification: Carefully add a base (e.g., ammonium hydroxide) to the aqueous extract until the pH is alkaline (pH 9-10). This will convert the alkaloid salts back to their free base form, which are generally less soluble in water.
-
Solvent Extraction: Transfer the basified aqueous solution to a separatory funnel and extract multiple times with an organic solvent such as dichloromethane or chloroform. The free alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and then concentrate the solvent using a rotary evaporator to obtain the crude total alkaloid extract.
Purification of Guvacine using Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a powerful technique for isolating and purifying individual compounds from a mixture in larger quantities.[5] The following is a proposed protocol for the purification of Guvacine from the crude alkaloid extract.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
Mobile Phase and Gradient:
-
A common mobile phase for separating areca alkaloids is a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
A gradient elution is typically employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute the different alkaloids based on their polarity.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): Initially, develop a separation method on an analytical scale HPLC system with a C18 column to optimize the mobile phase composition and gradient profile for the best separation of Guvacine from the other alkaloids. A typical analytical method might use a mobile phase of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B) with a linear gradient.[6]
-
Scale-Up to Preparative HPLC: Once an optimal analytical separation is achieved, scale up the method to the preparative HPLC system. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.
-
Fraction Collection: Monitor the elution of compounds using the UV detector. Collect the fractions corresponding to the peak of Guvacine.
-
Purity Analysis and Confirmation: Analyze the collected fractions using analytical HPLC or LC-MS/MS to confirm the purity of the isolated Guvacine.
-
Solvent Removal: Evaporate the solvent from the pure fractions to obtain the isolated Guvacine.
Table 1: Quantitative Data on Guvacine Content in Areca catechu
| Parameter | Value | Reference |
| Total Alkaloid Content in Areca Nut (dry weight) | 0.3% - 0.7% | [3] |
| Guvacine Content in various Areca Nut Products | 1.39 - 8.16 mg/g | [6] |
| Guvacine Content in Areca Nut Products | 0.028 - 1.184 mg/g |
Biological Activity of Guvacine: Inhibition of GABA Transporter 1 (GAT-1)
Guvacine's primary pharmacological action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[1] GAT-1 is a crucial membrane protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[7] This reuptake process terminates GABAergic signaling.
GAT-1 Signaling Pathway and Inhibition by Guvacine
The GAT-1 transporter functions by co-transporting one molecule of GABA along with two sodium ions (Na⁺) and one chloride ion (Cl⁻) into the cell.[7] This process is driven by the electrochemical gradients of these ions. By inhibiting GAT-1, Guvacine prevents the reuptake of GABA, leading to an increased concentration of GABA in the synaptic cleft. This enhancement of GABAergic neurotransmission results in an overall inhibitory effect on the central nervous system.
Experimental Workflow: GABA Uptake Inhibition Assay
To characterize the inhibitory activity of compounds like Guvacine on GAT-1, a GABA uptake assay is commonly performed. This assay measures the uptake of radiolabeled GABA into cells expressing the GAT-1 transporter.
Detailed Protocol: [³H]GABA Uptake Inhibition Assay
This protocol outlines a method for determining the inhibitory potency (IC₅₀) of Guvacine on GAT-1 expressed in a mammalian cell line.
Materials:
-
HEK293 cells stably or transiently expressing human GAT-1
-
Cell culture medium and supplements
-
Poly-D-lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Guvacine stock solution
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell lysis buffer
Procedure:
-
Cell Culture and Plating: Culture HEK293-hGAT1 cells to ~80-90% confluency. Seed the cells onto poly-D-lysine coated 24-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of Guvacine in KRH buffer. Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer. The final concentration of GABA in the assay should be close to its Kₘ for GAT-1.
-
Pre-incubation: Aspirate the culture medium from the wells and wash the cells once with KRH buffer. Add the Guvacine dilutions or vehicle control to the respective wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add the [³H]GABA/GABA solution to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes), during which GABA uptake will occur.
-
Termination of Uptake and Washing: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer to remove extracellular [³H]GABA.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells, releasing the intracellular [³H]GABA.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT-1 inhibitor or by using cells not expressing GAT-1) from the total uptake.
-
Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the Guvacine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of Guvacine.
-
Table 2: IC₅₀ Values of Guvacine for GABA Transporters
| Transporter | IC₅₀ (µM) | Reference |
| Human GAT-1 | 14 | [8] |
| Rat GAT-1 | 39 | [7] |
| Rat GAT-2 | 58 | [7] |
| Human GAT-3 | 119 | [8] |
| Rat GAT-3 | 378 | [7] |
| Human BGT-1 | 1870 | [8] |
Conclusion
Guvacine, sourced from the areca nut, stands out as a valuable pharmacological tool for studying the GABAergic system due to its potent and selective inhibition of GAT-1. The extraction and purification of Guvacine, while requiring careful optimization, can be achieved through a combination of acid-base extraction and preparative chromatographic techniques. Understanding its mechanism of action and having robust experimental protocols for its characterization are essential for researchers and drug development professionals seeking to explore its therapeutic potential. This guide provides a comprehensive foundation for further investigation into this promising natural compound.
References
- 1. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Pharmacokinetics and pharmacodynamics of Guvacine Hydrochloride for researchers
An In-depth Examination of the Pharmacokinetics and Pharmacodynamics of a Key GABA Uptake Inhibitor
Guvacine hydrochloride, an alkaloid derived from the nut of the Areca catechu palm, is a notable compound in neuropharmacological research.[1][2][3] It functions as a competitive inhibitor of gamma-aminobutyric acid (GABA) uptake, making it a valuable tool for studying the GABAergic system.[4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers, scientists, and professionals in drug development.
Pharmacodynamics: The Mechanism of Action
Guvacine's primary mechanism of action is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[5][6] By blocking these transporters, guvacine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. It is important to note that guvacine is a specific GABA reuptake inhibitor and shows weak or no activity as a GABA receptor agonist.[3][7]
Guvacine exhibits modest selectivity for different subtypes of GABA transporters.[1][3] The inhibitory potency of this compound, as measured by IC50 values, varies across different species and transporter subtypes.
Quantitative Pharmacodynamic Data
The following table summarizes the in vitro inhibitory activity of this compound against various GABA transporters.
| Transporter Subtype | Species | IC50 (μM) | Reference |
| GAT-1 | Human | 14 | [1][3][8][9][] |
| GAT-1 | Rat | 39 | [1][2][3][8][9][11] |
| GAT-2 | Rat | 58 | [1][2][3][8][9][][11] |
| GAT-3 | Human | 119 | [1][3][8][9][] |
| GAT-3 | Rat | 378 | [1][2][3][8][9][11] |
| BGT-1 | Human | 1870 | [1][3][8][9][] |
Guvacine has also been shown to inhibit the uptake of GABA and β-alanine in different tissue preparations.
| Tissue | Substrate | IC50 (μM) | Reference |
| Cat Spinal Cord | GABA | 23 ± 2 | [3][9] |
| Cat Spinal Cord | β-alanine | 66 ± 11 | [3][9] |
| Rat Cerebral Cortex | GABA | 8 ± 1 | [3][9] |
| Rat Cerebral Cortex | β-alanine | 123 ± 28 | [3][9] |
| Rat Hippocampal Brain Slices | GABA | 10 | [4] |
Signaling Pathway of this compound
Caption: Mechanism of Guvacine HCl at a GABAergic synapse.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. However, some physical and chemical properties that influence its pharmacokinetic profile are known.
Solubility
The hydrochloride salt form of guvacine generally provides enhanced water solubility and stability compared to the free form.[2]
| Solvent | Concentration |
| Water | Soluble to 100 mM |
| DMSO | 16 mg/mL (97.79 mM) |
| PBS (pH 7.2) | 3 mg/mL |
| Ethanol | 0.5 mg/mL |
| DMF | 0.25 mg/mL |
Preclinical Research: In Vitro and In Vivo Models
This compound has been utilized in a variety of preclinical research settings to investigate the role of GABAergic neurotransmission.
In Vitro Studies
In vitro, the application of guvacine to brain slices has been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without inducing a significant postsynaptic current itself.[8][12] This demonstrates its action in augmenting existing GABAergic signaling.
In Vivo Studies
In vivo studies in animal models have revealed several effects of guvacine administration.
| Animal Model | Dosing | Observed Effect | Reference |
| Mice | 50-100 mg/kg | Decreased spontaneous activity | [4] |
| Rat | Not specified | Decreased tail flick reaction time in a morphine analgesia model | [4] |
Experimental Protocols
A common application of guvacine in research is in GABA uptake assays to screen for and characterize other potential GAT inhibitors.
General Protocol for In Vitro GABA Uptake Assay
-
Cell Culture: Utilize human embryonic kidney cells (HEK-293) or other suitable cell lines stably expressing the desired GABA transporter subtype (e.g., mGAT1-4).[13]
-
Preparation: Plate the cells in 24-well plates and allow them to grow to a suitable confluency.
-
Washing and Equilibration: Wash the cells multiple times with a Hepes-buffered saline (HBS) solution (e.g., in mM: 150 NaCl, 20 Hepes, 1 CaCl2, 10 glucose, 5 KCl, 1 MgCl2; pH 7.4).[9] Allow the cells to equilibrate in the buffer at 37°C.[9]
-
Inhibitor Addition: Remove the equilibration buffer and add the test compounds, including guvacine as a positive control, dissolved in HBS to the wells.
-
Initiation of Uptake: Initiate the GABA uptake by adding a solution of radiolabeled [3H]GABA (e.g., final concentration of 50 nM) to each well.[9]
-
Termination and Lysis: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [3H]GABA taken up by the cells using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of GABA uptake by the test compounds relative to control wells and determine IC50 values.
Experimental Workflow for a GABA Uptake Assay
Caption: A typical workflow for an in vitro GABA uptake assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medkoo.com [medkoo.com]
- 9. glpbio.com [glpbio.com]
- 11. Guvacine | CAS#:498-96-4 | Chemsrc [chemsrc.com]
- 12. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
The Impact of Guvacine Hydrochloride on Inhibitory Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacine hydrochloride, a competitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), plays a significant role in modulating inhibitory synaptic transmission. By blocking the reuptake of GABA from the synaptic cleft, Guvacine effectively increases the concentration and prolongs the presence of this primary inhibitory neurotransmitter. This guide provides an in-depth analysis of the core effects of this compound on inhibitory synaptic transmission, including its mechanism of action, expected quantitative effects on synaptic currents, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound
Guvacine is a pyridine alkaloid naturally found in the nut of the Areca catechu palm.[1] As a hydrochloride salt, it is rendered more soluble for experimental applications. Its primary pharmacological action is the competitive inhibition of GABA transporters, with a notable selectivity for the GAT-1 subtype.[2] GABA transporters are crucial for maintaining the precise temporal and spatial dynamics of GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1] By inhibiting GAT-1, this compound effectively enhances GABAergic signaling, a mechanism with significant therapeutic potential for conditions associated with GABAergic dysfunction, such as epilepsy.[3]
Mechanism of Action
The principal mechanism by which this compound influences inhibitory synaptic transmission is through the blockade of GAT-1. These transporters are located on the presynaptic terminals of GABAergic neurons and on surrounding glial cells. Under normal physiological conditions, GAT-1 rapidly removes GABA from the synaptic cleft following its release, thereby terminating the inhibitory postsynaptic potential (IPSP).
By competitively binding to GAT-1, Guvacine prevents the reuptake of GABA. This leads to an accumulation of GABA in the synaptic cleft, where it can diffuse and activate postsynaptic GABAA receptors for a longer duration. This prolonged receptor activation is expected to alter the characteristics of inhibitory postsynaptic currents (IPSCs).
Expected Quantitative Effects on Inhibitory Synaptic Transmission
| Parameter | Expected Effect | Mechanism |
| Evoked IPSC Amplitude | No significant change or slight increase | The peak amplitude of an IPSC is primarily determined by the initial concentration of GABA released and the number of postsynaptic receptors. While prolonged GABA presence might lead to the recruitment of more distant receptors, a dramatic increase in the initial peak amplitude is not the primary expected effect of a reuptake inhibitor. |
| Evoked IPSC Decay Time | Significant increase (prolongation) | By blocking GABA reuptake, Guvacine allows GABA to remain in the synaptic cleft for a longer period, leading to a prolonged activation of GABAA receptors and a slower decay of the IPSC. Studies with other GAT-1 inhibitors like tiagabine have shown a significant prolongation of IPSC decay.[4][5] |
| Spontaneous IPSC Frequency | No significant change | The frequency of spontaneous IPSCs is primarily dependent on the probability of presynaptic vesicle release, a parameter not directly affected by the postsynaptic action of a GABA reuptake inhibitor.[6] |
| Spontaneous IPSC Amplitude | No significant change | Similar to evoked IPSCs, the amplitude of spontaneous IPSCs is mainly determined by the quantal size of GABA release and the number of postsynaptic receptors, which are not directly modulated by GAT-1 inhibition. |
| Tonic GABAergic Current | Increase | By increasing the ambient concentration of GABA in the extracellular space, Guvacine is expected to enhance the activation of extrasynaptic GABAA receptors, which are responsible for generating a persistent, or "tonic," inhibitory current.[7][8] |
Experimental Protocols
The following is a generalized, detailed protocol for investigating the effects of this compound on inhibitory synaptic transmission using whole-cell patch-clamp electrophysiology in acute brain slices.
Acute Brain Slice Preparation
-
Anesthetize a rodent (e.g., a P14-P21 Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 Sucrose, 2.6 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, and 2 CaCl2.
-
Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.3 MgSO4, and 2.5 CaCl2) at 32-34°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature until use.
Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
For recording IPSCs, use a high-chloride internal solution to increase the driving force for chloride ions, containing (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, and 10 Phosphocreatine (pH adjusted to 7.3 with KOH).
-
Establish a giga-ohm seal with the membrane of a target neuron and then rupture the patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record spontaneous IPSCs (sIPSCs).
-
To isolate GABAA receptor-mediated currents, add antagonists for ionotropic glutamate receptors to the aCSF, such as 20 µM CNQX and 50 µM APV.
Drug Application and Data Acquisition
-
Record a stable baseline of sIPSC activity for 5-10 minutes.
-
Prepare a stock solution of this compound in water or a suitable solvent. Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record sIPSCs for at least 10-15 minutes in the presence of Guvacine to allow for the effect to stabilize.
-
Perform a washout by perfusing the slice with drug-free aCSF for 10-20 minutes to observe any reversal of the effect.
-
For evoked IPSCs (eIPSCs), place a stimulating electrode in a relevant afferent pathway and deliver brief electrical pulses to elicit synaptic responses.
-
Acquire data using a suitable patch-clamp amplifier and data acquisition software. Filter the data at 2-5 kHz and digitize at 10-20 kHz.
Data Analysis
-
Detect and analyze sIPSCs using a template-matching or threshold-detection algorithm in a suitable analysis software.
-
Measure the amplitude, frequency, and decay kinetics (e.g., by fitting a single or double exponential function to the decay phase) of sIPSCs before, during, and after Guvacine application.
-
For eIPSCs, average multiple sweeps and measure the peak amplitude and decay time constant.
-
To measure the tonic current, calculate the change in the holding current after the application of a GABAA receptor antagonist (e.g., bicuculline) in the presence and absence of Guvacine.
-
Perform appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of any observed changes.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Guvacine HCl at a GABAergic synapse.
Experimental Workflow Diagram
Caption: Workflow for electrophysiological analysis.
Logical Relationship Diagram
Caption: Logical flow of Guvacine's effects.
Conclusion
This compound serves as a valuable pharmacological tool for the study of GABAergic neurotransmission. Its selective inhibition of GAT-1 provides a direct mechanism to enhance and prolong the action of synaptically released GABA. This guide has outlined the theoretical basis for its effects on inhibitory synaptic currents and provided a comprehensive framework for their experimental investigation. Further research utilizing such methodologies will be crucial to fully elucidate the therapeutic potential of GAT-1 inhibitors in a variety of neurological and psychiatric disorders.
References
- 1. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of GABA uptake inhibitors on posthypoxic myoclonus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different mechanisms regulate IPSC kinetics in early postnatal and juvenile hippocampal granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional GABA uptake at inhibitory synapses in CA1 of chronically epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of Subsaturating GABA Concentrations to IPSCs in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tonic GABAergic inhibition, via GABAA receptors containing αβƐ subunits, regulates excitability of ventral tegmental area dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA-Independent GABAA Receptor Openings Maintain Tonic Currents - PMC [pmc.ncbi.nlm.nih.gov]
Investigating epilepsy models with Guvacine Hydrochloride
An In-depth Technical Guide: Investigating Epilepsy Models with Guvacine Hydrochloride
Introduction: Epilepsy and the GABAergic System
Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures resulting from excessive and synchronous electrical discharges in the brain.[1][2] A critical factor in maintaining neural equilibrium is the balance between excitatory and inhibitory neurotransmission. The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA).[3] It plays a crucial role in counterbalancing neuronal excitation, and a disruption in this balance can lead to the hyperexcitable neuronal environment that facilitates seizures.[3][4]
Dysfunction in the GABAergic system is a central feature in the pathophysiology of many forms of epilepsy.[1] This can manifest through various mechanisms, including mutations in genes encoding GABA receptor subunits, reduced GABA synthesis, or loss of GABAergic interneurons.[1][5] Consequently, therapeutic strategies aimed at enhancing GABAergic inhibition are a cornerstone of epilepsy management.[1][6] One such strategy involves inhibiting the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action. This compound is a key pharmacological tool used to investigate this mechanism.
This compound: A GABA Reuptake Inhibitor
Guvacine is a pyridine alkaloid naturally found in the nut of the Areca catechu tree.[7][8] Its primary pharmacological action is the inhibition of GABA transporters (GATs), the proteins responsible for clearing GABA from the extracellular space back into neurons and glial cells.[7][9][10] By blocking these transporters, Guvacine increases the synaptic concentration of GABA, leading to enhanced activation of GABA receptors and a potentiation of inhibitory signaling.[11]
Guvacine displays modest selectivity for different GABA transporter subtypes, with a preference for GAT-1.[7] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Inhibitory Potency (IC50) of Guvacine on Cloned GABA Transporters
| Transporter Subtype | Species | IC50 (μM) |
|---|---|---|
| GAT-1 | Human | 14 |
| GAT-1 | Rat | 39 |
| GAT-2 | Rat | 58 |
| GAT-3 | Human | 119 |
| GAT-3 | Rat | 378 |
| BGT-1 | Human | 1870 |
Data sourced from Selleck Chemicals.[7]
Visualizing the Mechanism of Action
The following diagram illustrates the GABAergic synapse and the mechanism by which this compound enhances inhibitory neurotransmission.
Caption: Mechanism of Guvacine HCl at a GABAergic synapse.
Experimental Protocols for Epilepsy Models
To evaluate the anticonvulsant potential of this compound, several well-established animal models of epilepsy are employed. These models are designed to replicate different types of human seizures.[12][13]
Chemically-Induced Acute Seizure Models
These models use chemical convulsants to induce seizures in otherwise healthy animals and are primarily used for initial screening.[14][15]
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Principle: PTZ is a non-competitive antagonist of the GABA-A receptor complex. This model is effective for identifying drugs that can treat myoclonic and absence seizures.[12][16]
-
Protocol:
-
Rodents (typically mice or rats) are divided into control (vehicle) and treatment groups (various doses of Guvacine HCl).
-
Guvacine HCl or vehicle is administered, commonly via intraperitoneal (i.p.) injection, 30-60 minutes prior to seizure induction.
-
A convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.) is administered.
-
Animals are immediately placed in an observation chamber and monitored for 30 minutes.
-
Endpoints Measured: Latency to the first myoclonic jerk, latency to generalized tonic-clonic (GTC) seizure, and the percentage of animals in each group that exhibit GTC seizures are recorded.
-
-
-
Maximal Electroshock (MES) Seizure Model
-
Principle: This test induces a generalized tonic-clonic seizure via electrical stimulation of the brain. It is a model for generalized tonic-clonic seizures and is used to assess a compound's ability to prevent seizure spread.[12][14]
-
Protocol:
-
Animals are grouped and pre-treated with Guvacine HCl or vehicle.
-
A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[14]
-
The presence or absence of the tonic hind-limb extension (THLE) phase of the seizure is recorded.
-
Endpoint Measured: The primary endpoint is the percentage of animals in each treatment group protected from THLE.
-
-
Electrically-Induced Chronic Epilepsy Model
Chronic models are developed to study the process of epileptogenesis and to test drugs against seizures in an already epileptic brain.
-
Kindling Model
-
Principle: Kindling involves the repeated application of an initially sub-convulsive electrical or chemical stimulus, which leads to a progressive intensification of seizure activity, culminating in a generalized seizure.[17] This models the development of temporal lobe epilepsy.
-
Protocol:
-
Surgery: Rats have an electrode surgically implanted into a specific brain region, such as the amygdala.
-
Stimulation: After recovery, a daily, brief, low-intensity electrical stimulus is applied.
-
Seizure Scoring: Seizure severity is scored after each stimulation using a standardized scale (e.g., Racine's scale, from Stage 1: facial clonus to Stage 5: rearing and falling with GTC).
-
Fully Kindled State: An animal is considered "fully kindled" after exhibiting several consecutive Stage 5 seizures.
-
Drug Testing: Once fully kindled, the animal is pre-treated with Guvacine HCl or vehicle before stimulation to assess the drug's ability to suppress the established seizure.
-
Endpoints Measured: Seizure stage, seizure duration, and the duration of the afterdischarge (the epileptiform activity recorded on EEG after the stimulus ends).
-
-
Generalized Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study investigating the anticonvulsant effects of a compound like this compound.
Caption: Standard workflow for preclinical anticonvulsant drug screening.
Presentation of Quantitative Data
The following tables illustrate the typical format for presenting quantitative results from the experimental models described. The data shown are representative examples of expected outcomes for an effective GABA reuptake inhibitor.
Table 2: Representative Efficacy of this compound in the PTZ-Induced Seizure Model
| Treatment Group | Dose (mg/kg, i.p.) | Mean Latency to GTC Seizure (s) | Protection from GTC Seizures (%) |
|---|---|---|---|
| Vehicle | - | 125 ± 15 | 0% |
| Guvacine HCl | 10 | 210 ± 22* | 30% |
| Guvacine HCl | 30 | 350 ± 31** | 70% |
*Statistically significant difference from vehicle is denoted by p<0.05 and p<0.01.
Table 3: Representative Efficacy of this compound in the Maximal Electroshock (MES) Model
| Treatment Group | Dose (mg/kg, i.p.) | Protection from Tonic Hind-Limb Extension (%) |
|---|---|---|
| Vehicle | - | 0% |
| Guvacine HCl | 30 | 20% |
| Guvacine HCl | 100 | 60% |
Table 4: Representative Efficacy of this compound in the Amygdala-Kindled Rat Model
| Treatment Group | Dose (mg/kg, i.p.) | Mean Seizure Stage (Racine Scale) | Mean Seizure Duration (s) |
|---|---|---|---|
| Vehicle | - | 4.8 ± 0.2 | 85 ± 9 |
| Guvacine HCl | 10 | 3.1 ± 0.4* | 42 ± 7* |
| Guvacine HCl | 30 | 1.5 ± 0.5** | 15 ± 5** |
*Statistically significant difference from vehicle is denoted by p<0.05 and p<0.01.
Conclusion
This compound serves as an invaluable pharmacological tool for the preclinical investigation of epilepsy. Its mechanism as a GABA reuptake inhibitor, primarily targeting GAT-1, allows researchers to probe the role of the GABAergic system in seizure generation and propagation.[7][9] While it is an experimental compound with no approved clinical indication, its use in established animal models like the PTZ, MES, and kindling tests provides critical insights into the potential of GAT inhibition as an anticonvulsant strategy.[8] Studies utilizing Guvacine help to elucidate the complex pathophysiology of epilepsy and contribute significantly to the discovery and development of novel, more effective antiepileptic drugs that target the GABAergic system.
References
- 1. defeatingepilepsy.org [defeatingepilepsy.org]
- 2. Frontiers | GABAA signaling, focal epileptiform synchronization and epileptogenesis [frontiersin.org]
- 3. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations affecting GABAergic signaling in seizures and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defects at the crossroads of GABAergic signaling in generalized genetic epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 15. A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | Semantic Scholar [semanticscholar.org]
- 16. criver.com [criver.com]
- 17. Animal models for screening of antiepileptic drugs & | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Guvacine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guvacine hydrochloride, an alkaloid derived from the nut of the Areca catechu tree, is a well-characterized inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3][4] It functions by blocking GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic neurotransmission.[3][5] This document provides detailed protocols for in vitro studies of this compound, focusing on its primary mechanism of action.
Mechanism of Action
Guvacine competitively inhibits GABA transporters, with varying affinities for different subtypes.[6] The primary targets are the GAT-1, GAT-2, and GAT-3 transporters located on the presynaptic neuronal membrane and surrounding glial cells.[2][3] By blocking these transporters, Guvacine prevents the reuptake of GABA from the synaptic cleft, prolonging its presence and activity at postsynaptic GABA receptors.[3][5] It displays modest selectivity for GAT-1 over other subtypes.[1][7]
Data Presentation: Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various GABA transporters.
| Target Transporter | Species | IC₅₀ Value (µM) | Reference |
| GAT-1 | Human (hGAT-1) | 14 | [1][7] |
| GAT-1 | Rat (rGAT-1) | 39 | [1][2][7] |
| GAT-2 | Rat (rGAT-2) | 58 | [1][2][7] |
| GAT-3 | Human (hGAT-3) | 119 | [1][7] |
| GAT-3 | Rat (rGAT-3) | 378 | [1][2][7] |
| BGT-1 | Human (hBGT-1) | 1870 | [1][7] |
| GABA Uptake | Rat Cerebral Cortex | 8 ± 1 | [7] |
| GABA Uptake | Rat Hippocampal Slices | 10 | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is readily soluble in aqueous solutions.
-
Reagents: this compound (M.Wt: 163.6), sterile deionized water or Phosphate-Buffered Saline (PBS).
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 16.36 mg of this compound in 1 mL of sterile water or PBS.
-
Vortex briefly to ensure complete dissolution.
-
The solution can be stored at -20°C for up to one month.[1] Aliquot to avoid repeated freeze-thaw cycles.[1]
-
For cell-based assays, further dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer.
-
Protocol for GABA Uptake Inhibition Assay
This protocol is designed to measure the inhibition of GABA uptake in a cell-based system using radiolabeled GABA.[7]
Materials:
-
Cells expressing the GABA transporter of interest (e.g., HEK293-GAT1)
-
24-well cell culture plates
-
Hepes-Buffered Saline (HBS): 150 mM NaCl, 20 mM HEPES, 1 mM CaCl₂, 10 mM glucose, 5 mM KCl, 1 mM MgCl₂, pH 7.4
-
This compound (serial dilutions)
-
[³H]GABA (Tritiated GABA)
-
Unlabeled GABA (for determining non-specific uptake)
-
Cell lysis buffer (0.05% sodium deoxycholate / 0.1 N NaOH)
-
Scintillation cocktail and counter
Workflow Diagram:
Procedure:
-
Cell Culture: Seed cells (e.g., HEK293-GAT1) in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation: On the day of the experiment, wash the cells three times with pre-warmed HBS (37°C).[7]
-
Equilibration: Add 450 µL of HBS to each well and allow the plates to equilibrate on a 37°C slide warmer for 10 minutes.[7]
-
Compound Addition: Remove the HBS and add 450 µL of HBS containing the desired concentrations of this compound. For control wells, add HBS alone (total uptake) or 1 mM unlabeled GABA (non-specific uptake).[7]
-
Initiate Uptake: Start the transport reaction by adding 50 µL of [³H]GABA solution to each well (final concentration ~50 nM).[7]
-
Incubation: Incubate the plates at 37°C for 10 minutes.[7]
-
Termination: Rapidly terminate the uptake by washing the plates three times with ice-cold HBS.[7]
-
Cell Lysis: Solubilize the cells by adding 250 µL of lysis buffer to each well.[7]
-
Quantification: Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and determine the radioactivity using a scintillation counter.[7]
-
Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (wells with 1 mM unlabeled GABA) from the total uptake. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
Protocol for Cell Viability (MTT) Assay
This assay is a crucial control to ensure that the observed effects of this compound are due to specific transporter inhibition and not general cytotoxicity.
Materials:
-
Cells used in the primary assay
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (matching the concentrations used in the uptake assay) for the same duration as the primary experiment. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A significant decrease in viability would indicate cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Standard Operating Procedure for Guvacine Hydrochloride in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacine hydrochloride is an alkaloid derived from the nut of the Areca catechu palm, commonly known as the betel nut.[1][2][3] It functions as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs), thereby blocking the reuptake of GABA from the synaptic cleft.[4][5] This inhibition leads to an increase in the extracellular concentration of GABA, potentiating its inhibitory effects on neurotransmission. This compound exhibits modest selectivity for different GAT subtypes.[1] Due to its ability to modulate GABAergic signaling, this compound is a valuable tool in neuroscience research, particularly in studies related to epilepsy, anxiety, and other neurological disorders.
Data Presentation
The inhibitory activity of this compound on various GABA transporters is summarized in the table below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the transporter activity.
| Transporter | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 14 | [1] |
| GAT-1 | Rat | 39 | [1] |
| GAT-2 | Rat | 58 | [1] |
| GAT-3 | Human | 119 | [1] |
| GAT-3 | Rat | 378 | [1] |
| BGT-1 | Human | 1870 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water and dimethyl sulfoxide (DMSO).[1][6]
-
Water-based Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add sterile, deionized water to achieve the desired concentration (e.g., 10 mM).
-
Vortex until fully dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C.
-
-
DMSO-based Stock Solution:
Cell Culture Protocols
a. SH-SY5Y Human Neuroblastoma Cell Culture
The SH-SY5Y cell line is a commonly used model for neuronal studies.
-
Media and Reagents:
-
Growth Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.
-
-
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the growth medium, wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density (e.g., 1 x 10^4 cells/cm^2).
-
b. Primary Cortical Neuron Culture
Primary neurons provide a more physiologically relevant model for studying neuronal function.
-
Media and Reagents:
-
Dissection Medium: Hibernate-E medium supplemented with 2% B-27.
-
Digestion Solution: Papain (20 U/mL) in Hibernate-E without Ca2+.
-
Culture Medium: Neurobasal medium supplemented with 2% B-27, 1% GlutaMAX, and 1% Penicillin-Streptomycin.
-
Poly-D-Lysine coated culture vessels.
-
-
Procedure:
-
Dissect cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection medium.
-
Mince the tissue and digest with papain solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the pellet in culture medium and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on Poly-D-Lysine coated plates or coverslips at a density of 2.5 x 10^5 cells/cm^2.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days.
-
[³H]GABA Uptake Assay
This assay measures the inhibition of GABA uptake by this compound.
-
Materials:
-
Cells expressing GABA transporters (e.g., HEK293 cells transfected with GAT subtypes or primary neurons).
-
24-well plates.
-
Hepes-Buffered Saline (HBS): 150 mM NaCl, 20 mM HEPES, 1 mM CaCl2, 10 mM glucose, 5 mM KCl, 1 mM MgCl2, pH 7.4.
-
[³H]GABA (radiolabeled GABA).
-
Unlabeled GABA.
-
This compound.
-
Lysis Buffer: 0.05% sodium deoxycholate/0.1 N NaOH.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Wash the cells three times with HBS and equilibrate at 37°C for 10 minutes.
-
Remove the medium and add 450 µL/well of HBS containing different concentrations of this compound. For non-specific uptake control, add 1 mM unlabeled GABA.
-
Initiate the transport by adding 50 µL/well of [³H]GABA solution (final concentration of 50 nM).
-
Incubate the plate at 37°C for 10 minutes.
-
Rapidly wash the cells three times with ice-cold HBS.
-
Lyse the cells by adding 250 µL/well of Lysis Buffer.
-
Neutralize an aliquot of the lysate with 1 N HCl and determine the radioactivity by scintillation counting.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Materials:
-
Cells of interest (e.g., SH-SY5Y or primary neurons).
-
96-well plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC Staining)
This assay determines if this compound induces apoptosis.
-
Materials:
-
Cells of interest.
-
6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Caption: Mechanism of action of this compound at the GABAergic synapse.
Caption: General experimental workflow for studying this compound in cell culture.
Caption: Putative signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inosine and guanosine preserve neuronal and glial cell viability in mouse spinal cord cultures during chemical hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Measuring Extracellular GABA with Microdialysis Using Guvacine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of extracellular GABA is tightly controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Guvacine hydrochloride is a competitive inhibitor of GAT-1, the most prevalent GABA transporter subtype in the brain.[1] By blocking GAT-1, Guvacine prevents the reuptake of GABA, leading to an increase in its extracellular concentration. This makes Guvacine a valuable pharmacological tool for studying the dynamics of the GABAergic system.
Microdialysis is a widely used in vivo sampling technique that allows for the continuous monitoring of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[2][3][4] This application note provides a detailed protocol for the use of in vivo microdialysis coupled with High-Performance Liquid Chromatography (HPLC) to measure changes in extracellular GABA concentrations following the administration of this compound.
Experimental Principles
The experimental setup involves the stereotaxic implantation of a microdialysis probe into a specific brain region of a rodent. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including GABA, diffuse across the semipermeable membrane of the probe into the perfusate, which is then collected as microdialysate samples. The concentration of GABA in these samples is then quantified using a sensitive analytical method, typically HPLC with fluorescence detection after pre-column derivatization. By collecting samples before and after the administration of this compound, the effect of GAT-1 inhibition on extracellular GABA levels can be determined.
Data Presentation
The following tables summarize representative quantitative data obtained from in vivo microdialysis experiments investigating the effect of GABA uptake inhibitors on extracellular GABA levels. While specific data for this compound is synthesized from typical findings with GAT-1 inhibitors, these values provide an expected range of outcomes.
Table 1: Basal and Guvacine-Induced Extracellular GABA Concentrations
| Brain Region | Basal Extracellular GABA (nM) | Extracellular GABA post-Guvacine (nM) | Fold Increase |
| Striatum | 5 - 20 | 25 - 100 | 5 |
| Hippocampus | 2 - 15 | 10 - 75 | 5 |
| Prefrontal Cortex | 1 - 10 | 5 - 50 | 5 |
| Substantia Nigra | 10 - 30 | 50 - 150 | 5 |
Table 2: In Vitro IC50 Values for this compound
| Transporter Subtype | Species | IC50 (µM) |
| GAT-1 | Human | 14 |
| GAT-1 | Rat | 39 |
| GAT-2 | Rat | 58 |
| GAT-3 | Human | 119 |
| GAT-3 | Rat | 378 |
| BGT-1 | Human | 1870 |
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to measure Guvacine-induced changes in extracellular GABA.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g)
-
Microdialysis Probes: Concentric or linear probes with a 2-4 mm membrane length and a 10-20 kDa molecular weight cut-off.
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical tools.
-
Perfusion Pump: Capable of low flow rates (0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to 4°C.
-
HPLC System: With a fluorescence detector and a C18 reverse-phase column.
-
Chemicals and Reagents:
-
This compound
-
GABA standard
-
Artificial Cerebrospinal Fluid (aCSF) components (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, Na₂HPO₄, glucose)
-
o-phthaldialdehyde (OPA) derivatization reagent
-
2-mercaptoethanol or other thiol
-
HPLC-grade methanol and water
-
Anesthetic (e.g., isoflurane)
-
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis measurement of extracellular GABA.
Detailed Methodologies
3.1. Animal Surgery and Probe Implantation
-
Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).
-
Place the animal in a stereotaxic frame and ensure the skull is level.
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum, hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates according to a rat brain atlas.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 24 hours before the experiment.
3.2. Microdialysis Procedure
-
On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1.0 µL/min.
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
Collect baseline microdialysate samples every 20 minutes for at least one hour.
-
Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, switch the perfusion medium to aCSF containing a known concentration of this compound.
-
Continue collecting microdialysate samples at 20-minute intervals for at least 2-3 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.
-
Remove the brain and section it to histologically verify the placement of the microdialysis probe.
3.3. HPLC Analysis of GABA
-
Derivatization: Mix a small volume of the microdialysate sample (e.g., 10 µL) with the OPA derivatizing reagent. The reaction is typically rapid.
-
Injection: Inject the derivatized sample into the HPLC system.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly used. The pH of the mobile phase is critical for the separation of the GABA-OPA derivative and should be carefully controlled.[5]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
-
Detection:
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the GABA-OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Quantification: Calculate the concentration of GABA in the samples by comparing the peak area to a standard curve generated from known concentrations of GABA.
GABA Signaling Pathway and Inhibition by Guvacine
The following diagram illustrates the key steps in GABAergic neurotransmission and the mechanism of action of this compound.
Caption: GABA signaling pathway and the inhibitory action of Guvacine on GAT-1.
Conclusion
This application note provides a comprehensive guide for utilizing in vivo microdialysis in conjunction with HPLC to measure extracellular GABA levels and to study the effects of the GAT-1 inhibitor, this compound. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust experiments to investigate the complexities of the GABAergic system. Careful attention to surgical procedures, microdialysis parameters, and analytical conditions is essential for obtaining reliable and reproducible data.
References
- 1. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating GAT-1 Transporter Function Using Guvacine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, plays a critical role in regulating GABAergic neurotransmission by clearing synaptically released GABA from the extracellular space.[1][2] This reuptake mechanism is crucial for maintaining the precision of inhibitory signaling and preventing the spillover of GABA to adjacent synapses. Given its pivotal role, GAT-1 has emerged as a significant therapeutic target for a variety of neurological and psychiatric disorders, including epilepsy.[1]
Guvacine hydrochloride, an alkaloid derived from the nut of the Areca catechu plant, is a competitive inhibitor of GABA transporters.[3][4][5][6] It exhibits modest selectivity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1).[3][4][5] This property makes this compound a valuable pharmacological tool for elucidating the physiological and pathophysiological functions of GAT-1. By blocking GAT-1 mediated GABA uptake, researchers can investigate the consequences of elevated extracellular GABA levels on synaptic activity, neuronal excitability, and overall network function. These application notes provide detailed protocols for utilizing this compound to study GAT-1 function in various experimental paradigms.
Data Presentation
The inhibitory potency of this compound varies across different species and GABA transporter subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its activity.
| Transporter Subtype | Species | IC50 (µM) | Reference(s) |
| GAT-1 | Human | 14 | [3][5][6] |
| GAT-1 | Rat | 39 | [3][4][5] |
| GAT-2 | Rat | 58 | [3][4][5] |
| GAT-3 | Human | 119 | [3][5][6] |
| GAT-3 | Rat | 378 | [3][4][5] |
| BGT-1 | Human | 1870 | [3][5][6] |
Experimental Protocols
[³H]GABA Uptake Assay in Cultured Cells
This assay directly measures the function of GAT-1 by quantifying the uptake of radiolabeled GABA into cells expressing the transporter. This compound is used to competitively inhibit this uptake, allowing for the determination of its IC50 value.
Materials:
-
Cells stably expressing the GAT-1 transporter (e.g., HEK293, CHO cells)
-
24-well cell culture plates
-
This compound
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Culture: Seed GAT-1 expressing cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in water or a suitable buffer. Further dilute to a range of concentrations to generate a dose-response curve (e.g., 0.1 µM to 1 mM).
-
Prepare a working solution of [³H]GABA in HBSS. The final concentration in the assay will typically be in the low nanomolar range.
-
-
Assay Procedure:
-
Wash the cells twice with pre-warmed HBSS.
-
Add 450 µL of HBSS containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the plates at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of the [³H]GABA working solution to each well.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the uptake is in the linear range.
-
To determine non-specific uptake, include wells with a high concentration of a non-radiolabeled GAT-1 inhibitor (e.g., 1 mM tiagabine) or a high concentration of unlabeled GABA.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding cell lysis buffer to each well and incubate for at least 30 minutes.
-
-
Data Analysis:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the protein concentration for normalization.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of [³H]GABA uptake against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental workflow for the [³H]GABA uptake assay.
Electrophysiological Recording of GAT-1 Activity
Electrophysiology provides a real-time measurement of GAT-1 function by recording the currents associated with GABA transport. This technique is particularly useful for studying the kinetics and voltage dependence of GAT-1.
Materials:
-
Xenopus oocytes or mammalian cells expressing GAT-1
-
Two-electrode voltage-clamp or whole-cell patch-clamp setup
-
Recording electrodes and amplifiers
-
Perfusion system
-
This compound
-
GABA
-
Recording solutions (e.g., for Xenopus oocytes: ND96 solution)
Protocol:
-
Preparation of Cells:
-
For Xenopus oocytes, inject cRNA encoding GAT-1 and incubate for 2-5 days.
-
For mammalian cells, use a cell line stably or transiently expressing GAT-1.
-
-
Electrophysiological Recording:
-
Place the cell in the recording chamber and perfuse with the recording solution.
-
For two-electrode voltage-clamp in oocytes, impale the oocyte with two microelectrodes.
-
For whole-cell patch-clamp, form a gigaseal and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a desired holding potential (e.g., -60 mV).
-
-
Application of GABA and Guvacine:
-
Establish a stable baseline current in the recording solution.
-
Apply a known concentration of GABA to elicit a transporter-mediated current.
-
After the GABA-induced current reaches a steady state, co-apply this compound at various concentrations with the same concentration of GABA.
-
Alternatively, pre-incubate the cell with this compound for a few minutes before applying GABA.
-
-
Data Analysis:
-
Measure the amplitude of the GABA-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition of the GABA-induced current by this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Investigate the voltage-dependence of the inhibition by repeating the experiment at different holding potentials.
-
Logical relationship of Guvacine's effect on GAT-1 current.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular GABA concentrations in the brain of a living animal. By locally perfusing this compound through the microdialysis probe, its effect on basal and stimulus-evoked GABA levels can be assessed.
Materials:
-
Stereotaxic apparatus for small animals
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection for GABA analysis
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
Connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
After establishing a stable baseline of extracellular GABA, switch the perfusion medium to aCSF containing this compound at a known concentration.
-
Continue collecting dialysate samples to measure the effect of GAT-1 inhibition on extracellular GABA levels.
-
-
Sample Analysis:
-
Analyze the GABA concentration in the dialysate samples using HPLC with a sensitive detection method.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular GABA concentration from baseline following the administration of this compound.
-
Compare the effects of different concentrations of this compound.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the GAT-1 transporter. It involves the displacement of a radiolabeled ligand that binds to GAT-1 by unlabeled this compound.
Materials:
-
Membrane preparations from cells or tissues expressing GAT-1
-
Radiolabeled GAT-1 ligand (e.g., [³H]tiagabine or a suitable alternative)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare membrane fractions from GAT-1 expressing cells or brain tissue homogenates.
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled GAT-1 ligand, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of a known GAT-1 inhibitor.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guvacine's impact on GABAergic signaling at the synapse.
Conclusion
This compound serves as a moderately selective and potent inhibitor of the GAT-1 transporter, making it an indispensable tool for neuropharmacological research. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate the multifaceted roles of GAT-1 in both in vitro and in vivo models. By employing these methodologies, researchers can gain deeper insights into the contribution of GAT-1 to GABAergic signaling in health and disease, and explore its potential as a therapeutic target.
References
Application Notes and Protocols for Guvacine Hydrochloride Treatment in Primary Neuronal Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guvacine hydrochloride is a competitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).[1][2] GAT-1 is a crucial component of the GABAergic system, responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1] By blocking GAT-1, this compound increases the extracellular concentration of GABA, leading to enhanced activation of GABA receptors and a subsequent increase in inhibitory neurotransmission.[1] This property makes this compound a valuable tool for studying the role of GABAergic signaling in neuronal function and its potential as a therapeutic target for neurological and psychiatric disorders characterized by an imbalance of excitation and inhibition.[1]
These application notes provide detailed protocols for the use of this compound in primary neuronal culture experiments, including methods for cell culture, assessment of GABA uptake, evaluation of neuronal viability, and analysis of synaptic activity.
Data Presentation
Table 1: Inhibitory Potency of this compound on GABA Transporters
| Transporter Subtype | Species | IC50 (μM) |
| GAT-1 | Human | 14 |
| GAT-1 | Rat | 39 |
| GAT-2 | Rat | 58 |
| GAT-3 | Human | 119 |
| GAT-3 | Rat | 378 |
| BGT-1 | Human | 1870 |
Data compiled from publicly available sources.
Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of the GAT-1 transporter. This leads to an accumulation of GABA in the synaptic cleft, which enhances the activation of postsynaptic GABA-A and GABA-B receptors. This enhanced inhibitory signaling can modulate neuronal excitability and network activity.
Caption: this compound Signaling Pathway.
Experimental Protocols
Primary Neuronal Culture Protocol
This protocol describes the preparation of primary cortical neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Isolate cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and transfer to the enzymatic dissociation solution. Incubate at 37°C for the recommended time.
-
Gently add the enzyme inhibitor solution to stop the digestion.
-
Mechanically triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-lysine coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform a half-medium change every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
[³H]-GABA Uptake Assay Protocol
This protocol measures the inhibition of GABA uptake by this compound in primary neuronal cultures.
Materials:
-
Primary neuronal cultures (DIV 7-14)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
This compound stock solution
-
Non-specific uptake inhibitor (e.g., cold GABA at high concentration)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the primary neuronal cultures twice with pre-warmed assay buffer.
-
Pre-incubate the cells with either assay buffer (control), this compound dilutions, or the non-specific uptake inhibitor for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-GABA to each well to a final concentration of ~50 nM.
-
Incubate for 10 minutes at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and determine the IC50 of this compound.
Neuronal Viability (MTT) Assay Protocol
This protocol assesses the effect of this compound on the viability of primary neurons.
Materials:
-
Primary neuronal cultures (DIV 7-14) in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Treat the primary neuronal cultures with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Electrophysiology (Whole-Cell Patch-Clamp) Protocol
This protocol is for recording inhibitory postsynaptic currents (IPSCs) to assess the effect of this compound on synaptic transmission.
Materials:
-
Primary neuronal cultures on coverslips (DIV 12-21)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution (e.g., containing CsCl to isolate GABAergic currents)
-
External solution (e.g., artificial cerebrospinal fluid - aCSF)
-
This compound stock solution
Procedure:
-
Transfer a coverslip with primary neurons to the recording chamber and perfuse with external solution.
-
Pull patch pipettes and fill with the internal solution. The pipette resistance should be 3-6 MΩ.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Record baseline spontaneous or evoked IPSCs. For spontaneous IPSCs (sIPSCs), hold the neuron at a depolarized potential (e.g., -70 mV, depending on the chloride reversal potential).
-
Bath-apply this compound at the desired concentration.
-
Record IPSCs in the presence of this compound.
-
Analyze the data to determine changes in the frequency, amplitude, and decay kinetics of IPSCs. An increase in the decay time of IPSCs is an expected outcome due to the prolonged presence of GABA in the synaptic cleft.[3]
Experimental Workflow
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Guvacine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacine hydrochloride is a naturally occurring alkaloid found in the nut of Areca catechu. It functions as a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) transporters, with a notable selectivity for the GAT-1 subtype.[1][2][3][4][5][6] By blocking the reuptake of GABA from the synaptic cleft, this compound enhances GABAergic neurotransmission, making it a valuable tool for investigating the role of the GABA system in various physiological and pathological processes.[2][7] These application notes provide detailed protocols for the proper administration and dosage of this compound in rodent models for behavioral and physiological studies.
Mechanism of Action: GABA Transporter Inhibition
This compound exerts its effects by competitively binding to GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. This inhibition leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing the inhibitory tone of the nervous system. Guvacine displays modest selectivity for GAT-1 over other GAT subtypes.[1][4]
Quantitative Data
The following tables summarize the inhibitory activity of Guvacine and recommended dosage ranges for in vivo studies.
Table 1: Inhibitory Potency (IC50) of Guvacine
| Transporter Subtype | Species | IC50 (µM) | Reference(s) |
| GAT-1 | Human | 14 | [1][4][6] |
| GAT-1 | Rat | 39 | [1][4] |
| GAT-2 | Rat | 58 | [1][4] |
| GAT-3 | Human | 119 | [1][4][6] |
| GAT-3 | Rat | 378 | [1][4] |
| BGT-1 | Human | 1870 | [1][4][6] |
Table 2: Recommended Dosage of this compound in Rodent Models
| Rodent Species | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| Rat (Sprague-Dawley) | Intraperitoneal (IP) | 1 - 10 mg/kg | Attenuation of posthypoxic myoclonus | |
| Mouse | Intraperitoneal (IP) | 50 - 100 mg/kg | Decreased spontaneous activity | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in aqueous solutions. For in vivo studies, sterile saline or phosphate-buffered saline (PBS) are recommended vehicles.
Materials:
-
This compound powder
-
Sterile 0.9% saline or sterile PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be injected.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration to Rodents
Intraperitoneal (IP) injection is a common and effective route for administering this compound in rodents.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27G)
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Swirl the this compound solution to ensure it is well-mixed.
-
Draw the calculated volume of the solution into the syringe.
-
Properly restrain the rodent. For an IP injection, the animal should be held securely with its head tilted slightly downwards.
-
Wipe the injection site (lower abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Assessment of Myoclonus in Rats
This protocol is adapted from a study investigating the effects of this compound on posthypoxic myoclonus in rats.
Experimental Model: Posthypoxic myoclonus can be induced in rats through methods such as cardiac arrest and resuscitation.
Drug Administration:
-
Administer this compound (1 or 10 mg/kg, IP) or vehicle to the rats.
-
The timing of administration will depend on the experimental design (e.g., before or after the induction of myoclonus).
Behavioral Assessment:
-
Place the rat in a quiet, transparent observation chamber.
-
Allow a 5-10 minute acclimatization period.
-
Observe and score the myoclonic jerks over a defined period (e.g., 30 minutes).
-
A scoring system can be used to quantify the severity of myoclonus (e.g., 0 = no myoclonus, 1 = occasional focal jerks, 2 = frequent focal jerks, 3 = generalized jerks with loss of posture).
-
Auditory stimuli (e.g., a clicker) can be used to assess stimulus-sensitive myoclonus.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
The open field test can be used to assess general locomotor activity and anxiety-like behavior in rodents. A decrease in spontaneous activity has been observed in mice following Guvacine administration.[5]
Apparatus:
-
A square arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena floor is typically divided into a central and a peripheral zone.
Procedure:
-
Administer this compound or vehicle at the desired dose and time before the test.
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set period (e.g., 10-30 minutes) using a video tracking system.
-
Clean the arena with 70% ethanol between each trial to remove olfactory cues.
Parameters to Measure:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of anxiety and exploratory behavior.
-
Rearing frequency: A measure of exploratory behavior.
Safety Precautions
-
Follow all institutional and national guidelines for the care and use of laboratory animals.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and during animal procedures.
-
Dispose of all waste materials in accordance with institutional guidelines.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should conduct their own risk assessments and adhere to all applicable safety regulations.
References
- 1. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel rat cardiac arrest model of posthypoxic myoclonus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 5. support.amuzainc.com [support.amuzainc.com]
- 6. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 7. Effects of GABA uptake inhibitors on posthypoxic myoclonus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Guvacine Hydrochloride in the Elevated Plus Maze for Anxiety Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for anxiolytic drugs.[1][2] Guvacine hydrochloride is a specific inhibitor of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft.[3][4][5] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1][3][5] This enhanced inhibitory tone is hypothesized to produce anxiolytic effects.
The elevated plus maze (EPM) is a widely validated behavioral assay used to assess anxiety-like behavior in rodents.[6][7][8][9] The test is based on the natural aversion of rodents to open and elevated spaces.[6][10] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[11]
Mechanism of Action: this compound
This compound is an alkaloid originally isolated from the nut of Areca catechu.[3][4] Its primary pharmacological action is the competitive inhibition of GABA transporter 1 (GAT-1).[4] GATs are crucial for terminating GABAergic signaling by removing GABA from the synaptic cleft. By inhibiting GAT-1, Guvacine leads to an accumulation of GABA in the synapse, which can then activate postsynaptic GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This enhanced GABAergic signaling in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is the basis for its potential anxiolytic properties.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Protocol
This protocol outlines the procedure for assessing the anxiolytic effects of this compound using the elevated plus maze in mice.
Materials
-
This compound (purity ≥98%)
-
Vehicle (e.g., 0.9% sterile saline)
-
Elevated Plus Maze apparatus (for mice)
-
Video tracking software
-
Animal subjects (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
Methods
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 5, 10 mg/kg). Prepare a fresh solution on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: this compound (1 mg/kg, i.p.)
-
Group 3: this compound (5 mg/kg, i.p.)
-
Group 4: this compound (10 mg/kg, i.p.)
-
Group 5: Positive control (e.g., Diazepam 1-2 mg/kg, i.p.)
-
-
Drug Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes before the EPM test. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
Elevated Plus Maze Test:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Between each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow
Caption: Experimental workflow for EPM studies.
Data Presentation
The following table presents hypothetical data illustrating the expected anxiolytic-like effects of this compound in the elevated plus maze, based on findings with other GABA reuptake inhibitors.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Closed Arm Entries | Total Distance (cm) |
| Vehicle | - | 45.2 ± 5.1 | 8.3 ± 1.2 | 15.4 ± 2.0 | 1850 ± 150 |
| Guvacine HCl | 1 | 58.7 ± 6.3 | 10.1 ± 1.5 | 14.9 ± 1.8 | 1820 ± 160 |
| Guvacine HCl | 5 | 75.4 ± 8.2 | 12.5 ± 1.9 | 14.5 ± 1.7 | 1790 ± 140 |
| Guvacine HCl | 10 | 92.1 ± 9.5 | 14.8 ± 2.1 | 14.2 ± 1.5 | 1750 ± 130 |
| Diazepam | 2 | 110.5 ± 10.1 | 16.2 ± 2.3 | 12.1 ± 1.4 | 1600 ± 120 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group.
Interpretation of Results:
An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect. It is also important to analyze the total distance traveled and closed arm entries to rule out any confounding effects on general locomotor activity. A true anxiolytic effect should not significantly alter overall activity.
Conclusion
This compound, as a GAT-1 inhibitor, holds promise as a pharmacological tool for studying the role of the GABAergic system in anxiety. The elevated plus maze provides a robust and reliable method for assessing the anxiolytic potential of this compound. The protocols and expected data presented in these application notes offer a comprehensive guide for researchers to design and execute studies to investigate the effects of this compound on anxiety-like behaviors. Further research is warranted to fully characterize its behavioral profile and therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 6. Effects of GABA-transporter (GAT) inhibitors on rat behaviour in open-field and elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAergic influences on plus-maze behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psicothema.com [psicothema.com]
- 9. GABA-ergic agents modulated the effects of histamine on the behaviour of male mice in the elevated plus maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Guvacine Hydrochloride solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Guvacine Hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Data Presentation
Solubility of this compound
| Solvent System | Temperature | Concentration | Citation |
| Water | Not Specified | Soluble to 100 mM | |
| Water | Not Specified | 37.34 mg/mL | [1] |
| Water | Not Specified | 33 mg/mL | [2] |
| PBS (pH 7.2) | Not Specified | 3 mg/mL | |
| Aqueous Solution (pH 7.4) | Not Specified | >24.5 µg/mL | [3] |
| DMSO | Not Specified | 16 mg/mL | [2] |
| Ethanol | Not Specified | 1 mg/mL | [2] |
Stability of this compound
| Form | Storage Condition | Duration | Citation |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 3 months | [1] |
| In Solvent | -20°C | 2 weeks | [1] |
Note: The term "In Solvent" in the stability data refers to organic solvents like DMSO. Stability in aqueous solutions is expected to be shorter and is highly dependent on pH, temperature, and light exposure. The hydrochloride salt form of guvacine generally offers enhanced water solubility and stability compared to the free base.[4]
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an aqueous buffer.
References
Technical Support Center: Guvacine Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with Guvacine Hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an alkaloid derived from the nut of Areca catechu.[1] Its primary mechanism of action is the inhibition of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[2][3][4] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. It displays modest selectivity for different GAT subtypes.[1]
Q2: What are the known IC50 values for this compound against different GABA transporters?
The half-maximal inhibitory concentration (IC50) values for this compound vary across different species and GAT subtypes. These values are crucial for determining the appropriate concentration for your experiments.
| Transporter Subtype | Species | IC50 (µM) |
| GAT-1 | Human | 14[3][4] |
| GAT-1 | Rat | 39[2][3][4] |
| GAT-2 | Rat | 58[2][3][4] |
| GAT-3 | Human | 119[3][4] |
| GAT-3 | Rat | 378[2][3][4] |
| BGT-1 | Human | 1870[3][4] |
Q3: Is this compound expected to readily cross the blood-brain barrier (BBB)?
Guvacine is a hydrophilic molecule, which generally suggests poor penetration of the blood-brain barrier (BBB) following systemic administration.[5] This is a critical factor to consider when designing in vivo experiments and interpreting results. Low brain concentrations of the compound are a likely contributor to low efficacy when administered peripherally.
Troubleshooting Guide
Issue 1: Lack of Observable Behavioral Effects After Systemic Administration (e.g., Intraperitoneal Injection)
Possible Cause 1: Insufficient Brain Concentration due to Poor BBB Permeability
-
Explanation: As a polar molecule, this compound has limited ability to cross the BBB. Systemic administration routes like intraperitoneal (IP) or oral (PO) may not achieve therapeutic concentrations in the central nervous system.
-
Troubleshooting Steps:
-
Verify Drug Administration: Ensure proper administration technique. For IP injections, aim for the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[6]
-
Increase Dose: A dose-response study may be necessary. In mice, doses ranging from 50-100 mg/kg have been shown to decrease spontaneous activity.[4][7] However, be mindful of potential peripheral side effects at higher doses.
-
Consider Alternative Administration Routes: For direct CNS delivery and to bypass the BBB, consider intracerebroventricular (ICV) injection. This method allows for the administration of compounds that poorly penetrate the BBB.[5]
-
Enhance Brain Delivery: Explore strategies to enhance the delivery of polar molecules to the brain, such as the use of carrier systems or transient BBB disruption methods, although these are more advanced techniques.[8][9]
-
Possible Cause 2: Inappropriate Behavioral Assay or Insensitive Parameters
-
Explanation: The chosen behavioral test may not be sensitive enough to detect the effects of modest increases in GABAergic tone.
-
Troubleshooting Steps:
-
Select Appropriate Behavioral Tests: Assays sensitive to GABAergic modulation include the open field test (for locomotor activity and anxiety-like behavior), the elevated plus-maze (for anxiety-like behavior), and the rotarod test (for motor coordination).[10][11][12]
-
Refine Behavioral Parameters: In the open field test, analyze parameters beyond total distance traveled, such as time spent in the center versus the periphery, rearing frequency, and thigmotaxis (wall-hugging behavior).[13] In the elevated plus-maze, the primary measures are time spent and entries into the open and closed arms.[11]
-
Optimize Testing Conditions: Environmental factors such as lighting and time of day can significantly impact rodent behavior in anxiety-related tests.[14] Ensure consistent and appropriate testing conditions.
-
Possible Cause 3: Rapid Metabolism or Clearance
-
Explanation: The compound may be rapidly metabolized and cleared from circulation before it can exert a significant effect in the brain.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: If possible, conduct pharmacokinetic studies to determine the half-life of this compound in your animal model.
-
Time-Course Experiments: Vary the time between drug administration and behavioral testing to identify the peak effect window.
-
Issue 2: Inconsistent or Variable Results Between Experiments
Possible Cause 1: Issues with Drug Formulation and Stability
-
Explanation: this compound solution may not be properly prepared or may degrade over time, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Proper Solubilization: this compound is soluble in water and DMSO.[1][4] Ensure complete dissolution before administration. For in vivo formulations, consider using vehicles like saline, PBS, or a small percentage of DMSO in a suitable vehicle.[2]
-
Freshly Prepare Solutions: It is best practice to prepare solutions fresh for each experiment to avoid degradation. If storing solutions, do so at an appropriate temperature and for a limited time, as recommended by the supplier.
-
Possible Cause 2: Biological Variability
-
Explanation: Individual differences in animal metabolism, stress levels, and baseline anxiety can contribute to variability in behavioral responses.
-
Troubleshooting Steps:
-
Acclimatization: Properly acclimate animals to the housing and testing environment to reduce stress-induced variability.
-
Consistent Handling: Handle all animals consistently to minimize handling-induced stress.
-
Increase Sample Size: A larger sample size can help to overcome individual variability and increase the statistical power of your study.
-
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Injection:
-
Tilt the mouse slightly head-down.
-
Insert the needle at a 30-40° angle into the lower right quadrant of the abdomen.[6]
-
Aspirate briefly to ensure no fluid or blood is drawn back.
-
Inject the solution smoothly and withdraw the needle.
-
-
Post-injection:
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 2: Open Field Test
-
Apparatus: A square arena (e.g., 40x40 cm) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., IP injection).
-
After a predetermined time (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).[13]
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Use automated tracking software or manual scoring to analyze:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Thigmotaxis (time spent near the walls).
-
-
Protocol 3: In Vivo Microdialysis for Extracellular GABA Measurement
-
Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest.
-
-
Microdialysis:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals.
-
-
Drug Administration and Analysis:
-
Administer this compound systemically or through the microdialysis probe (reverse dialysis).
-
Analyze the collected dialysate samples for GABA concentrations using a sensitive analytical method such as HPLC with fluorescence detection.[7]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Behavioral Testing
Caption: General workflow for in vivo behavioral experiments.
Troubleshooting Logic for Low In Vivo Efficacy
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guvacine (hydrochloride) - Biochemicals - CAT N°: 23361 [bertin-bioreagent.com]
- 8. mdpi.com [mdpi.com]
- 9. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. peerj.com [peerj.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
Guvacine Hydrochloride off-target effects and how to control for them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and controlling for the off-target effects of Guvacine Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an alkaloid that primarily functions as a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1][2][3] By blocking these transporters, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. It shows modest selectivity for different GAT subtypes.[1][2]
Q2: Does this compound have any affinity for GABA receptors?
No, studies have shown that this compound has no significant affinity for postsynaptic GABA receptors.[4][5] Its effects are mediated by its action on GABA transporters.
Q3: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is the inhibition of β-alanine transport.[2] β-alanine is structurally similar to GABA and is a substrate for some GABA transporters.[6] Therefore, in experimental systems where β-alanine is present, this compound can interfere with its transport. There is limited publicly available data on the comprehensive selectivity profile of this compound against other neurotransmitter transporters, such as those for dopamine (DAT), serotonin (SERT), norepinephrine (NET), and glycine (GlyT).
Q4: How can I control for the off-target effect of this compound on β-alanine transport?
To control for the inhibition of β-alanine transport, it is recommended to:
-
Use specific GAT inhibitors: Compare the effects of this compound with more selective GAT inhibitors that have a lower affinity for the transporters that transport β-alanine (primarily GAT-2 and GAT-3).
-
Competitive binding assays: Perform competitive binding assays using radiolabeled GABA and unlabeled β-alanine (and vice versa) to determine the relative inhibitory potency of this compound on the transport of each substrate in your experimental system.
-
Use cell lines with specific transporter expression: Utilize cell lines that express specific GAT subtypes to dissect the contribution of each transporter to the observed effects.
Q5: Is this compound's inhibition of GABA transporters reversible?
Yes, the inhibitory effect of this compound is expected to be reversible. A washout experiment can be performed to confirm this in your specific experimental setup.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound on various GABA transporter subtypes.
| Target Transporter | Species | IC50 (µM) | Reference(s) |
| GAT-1 | Human | 14 | [1][7] |
| GAT-1 | Rat | 39 | [1][3][7] |
| GAT-2 | Rat | 58 | [1][3][7] |
| GAT-3 | Human | 119 | [1][7] |
| GAT-3 | Rat | 378 | [1][3][7] |
| BGT-1 | Human | 1870 | [1][7] |
| β-alanine transport | Cat (spinal cord) | 66 ± 11 | [2] |
| β-alanine transport | Rat (cerebral cortex) | 123 ± 28 | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for identifying and controlling for off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in GABA uptake assays | 1. Cell viability issues. 2. Inaccurate pipetting. 3. Variation in incubation times. 4. This compound degradation. | 1. Check cell viability using Trypan Blue exclusion assay. 2. Calibrate pipettes and use positive displacement pipettes for viscous solutions. 3. Use a timer and ensure consistent timing for all steps. 4. Prepare fresh solutions of this compound for each experiment. |
| Observed effect is not fully blocked by selective GAT-1 inhibitors | 1. Involvement of other GAT subtypes (GAT-2, GAT-3, BGT-1). 2. Off-target effect on β-alanine transport. 3. Non-specific effects of this compound at high concentrations. | 1. Use a panel of GAT inhibitors with different subtype selectivities. 2. Perform competitive binding assays with β-alanine. 3. Perform a dose-response curve to determine the optimal concentration of this compound. |
| Effect of this compound persists after washout | 1. Incomplete washout. 2. Irreversible binding (unlikely for Guvacine). 3. Downstream cellular changes initiated by this compound. | 1. Increase the number and duration of washes. Verify complete removal by testing the final wash buffer for inhibitory activity. 2. This is not a reported characteristic of Guvacine. 3. Investigate potential downstream signaling pathways that may be altered. |
| High background in radioligand binding assays | 1. Non-specific binding of the radioligand to the filter or plate. 2. Insufficient washing. 3. Radioligand degradation. | 1. Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine). 2. Optimize the number and volume of washes. 3. Check the purity of the radioligand and store it properly. |
Detailed Experimental Protocols
Protocol 1: Competitive [³H]GABA Uptake Assay to Differentiate GABA vs. β-alanine Transport Inhibition
Objective: To determine the inhibitory potency of this compound on the uptake of GABA and β-alanine.
Materials:
-
Cell line expressing the GABA transporter(s) of interest (e.g., HEK293 cells stably expressing GAT-1, GAT-2, or GAT-3).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Unlabeled β-alanine.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Plating: Plate the cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of this compound.
-
Prepare a solution of [³H]GABA in assay buffer.
-
Prepare a high concentration solution of unlabeled GABA (for determining non-specific uptake).
-
Prepare a solution of unlabeled β-alanine at a concentration sufficient to compete with [³H]GABA.
-
-
Assay:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Add the assay buffer containing the different concentrations of this compound to the wells.
-
To separate wells, add either:
-
[³H]GABA alone (total uptake).
-
[³H]GABA + a high concentration of unlabeled GABA (non-specific uptake).
-
[³H]GABA + unlabeled β-alanine (to assess competition).
-
[³H]GABA + unlabeled β-alanine + this compound (to assess Guvacine's effect on β-alanine competition).
-
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific [³H]GABA uptake against the log concentration of this compound to determine the IC50 value.
-
Compare the IC50 values obtained in the presence and absence of β-alanine to assess the off-target effect.
-
Protocol 2: Washout Experiment to Confirm Reversibility of this compound Inhibition
Objective: To determine if the inhibitory effect of this compound on GABA uptake is reversible.
Materials:
-
Same as Protocol 1.
Procedure:
-
Pre-incubation with this compound:
-
Plate and grow cells as in Protocol 1.
-
Wash the cells with pre-warmed assay buffer.
-
Incubate the cells with a concentration of this compound that gives significant inhibition (e.g., 2-3 times the IC50) for a defined period (e.g., 30 minutes) at 37°C.
-
-
Washout:
-
Aspirate the this compound-containing buffer.
-
Wash the cells multiple times (e.g., 3-5 times) with a larger volume of pre-warmed, Guvacine-free assay buffer. Allow a few minutes between each wash to facilitate dissociation of the inhibitor.
-
-
GABA Uptake Assay:
-
After the final wash, perform a standard [³H]GABA uptake assay as described in Protocol 1 (without the addition of any further this compound).
-
Include control wells that were not pre-incubated with this compound.
-
-
Data Analysis:
-
Compare the [³H]GABA uptake in the cells that underwent the washout procedure with the control cells.
-
If the uptake in the washout group is similar to the control group, it indicates that the inhibition by this compound is reversible.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guvacine | CAS#:498-96-4 | Chemsrc [chemsrc.com]
Preventing degradation of Guvacine Hydrochloride in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Guvacine Hydrochloride in stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage, especially at low temperatures. | The solubility limit of this compound in the chosen solvent may have been exceeded, or the solvent quality is poor. | - Ensure the concentration does not exceed the solubility limits (see Table 1).- Use fresh, high-purity solvents. For DMSO, use a fresh, anhydrous grade as it can absorb moisture, which may reduce solubility.[1]- If precipitation occurs upon cooling, gently warm the solution to 37°C and vortex to redissolve before use. Ensure the compound is fully dissolved before aliquoting. |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the stock solution due to improper storage conditions or frequent freeze-thaw cycles. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]- Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]- Protect solutions from light, especially if stored for extended periods, to prevent potential photodegradation. |
| Visible color change or cloudiness in the stock solution. | This may indicate chemical degradation or microbial contamination. | - Discard the stock solution if any visual changes are observed.- Prepare fresh stock solutions using sterile filtration, especially for aqueous solutions intended for cell-based assays.- Always use high-purity solvents and sterile techniques to minimize the risk of contamination. |
| Inconsistent HPLC purity results over time. | Chemical instability of this compound in the specific solvent and storage conditions. Potential degradation pathways include hydrolysis or oxidation. | - Perform a stability study to determine the optimal storage conditions for your specific solvent and concentration (see Experimental Protocol section).- If degradation is suspected, prepare fresh stock solutions more frequently.- Consider using an alternative solvent with known better stability for your experimental needs (see Table 1). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. Water (up to 100 mM), DMSO (up to 20 mg/mL), and PBS (pH 7.2, up to 3 mg/mL) are suitable choices.[2][3] The selection of the solvent should be guided by the experimental requirements and compatibility with the assay. For cell-based assays, a buffer solution like PBS is often preferred.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, which can maintain stability for up to one year.[1] For short-term storage, -20°C is acceptable for up to one month.[1] It is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: Can I store this compound stock solutions at room temperature?
A3: While the powdered form of this compound can be stored at room temperature, it is not recommended to store stock solutions at room temperature for extended periods due to the increased risk of degradation and microbial growth.[3]
Q4: How can I check the stability of my this compound stock solution?
A4: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products. Regularly checking the purity of a stored aliquot against a freshly prepared standard can confirm its integrity.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively documented in the scientific literature. However, like many amine and carboxylic acid-containing compounds, potential degradation pathways in solution could include hydrolysis of the hydrochloride salt, oxidation of the amine, or photodegradation upon exposure to light. To mitigate these risks, it is essential to use high-purity solvents, store solutions protected from light, and adhere to recommended storage temperatures.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | up to 100 mM | [3] |
| DMSO | up to 20 mg/mL | [2] |
| Ethanol | 0.5 mg/mL | [2] |
| PBS (pH 7.2) | 3 mg/mL | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | Room Temperature or -20°C | Up to 3 years | [1] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | [1] |
| Stock Solution (in solvent) | -80°C | Up to 1 year | [1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity solvent (e.g., sterile water, anhydrous DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of the chosen solvent to the powder to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
-
Protocol for a Basic Stability Study of this compound in Solution using HPLC
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
-
Materials and Equipment:
-
This compound
-
High-purity water, Methanol, Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
pH meter
-
Photostability chamber
-
Oven
-
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water).
-
From the stock solution, prepare working solutions for each stress condition.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the working solution with 0.1 M HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Treat the working solution with 0.1 M NaOH and keep at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat the working solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Keep the working solution in an oven at a high temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the working solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
HPLC Analysis:
-
Analyze the stressed samples and an unstressed control sample by a suitable stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.
-
Monitor the peak area of this compound and any new peaks that appear.
-
Calculate the percentage degradation of this compound in each condition.
-
-
Data Interpretation:
-
The results will indicate the susceptibility of this compound to different degradation pathways. This information can be used to establish optimal storage and handling procedures.
-
Mandatory Visualization
References
How to dissolve Guvacine Hydrochloride for cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and use of Guvacine Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the hydrochloride salt of Guvacine, a natural alkaloid found in the nut of the Areca catechu palm. It is a competitive inhibitor of the Gamma-Aminobutyric Acid (GABA) transporters (GATs). By blocking these transporters, this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. It shows modest selectivity for different GAT subtypes.
Q2: What is the solubility of this compound?
This compound is readily soluble in aqueous solutions. It is soluble in water up to 100 mM[1] and in physiological saline. Its solubility in common organic solvents is lower.
Q3: Can I dissolve this compound directly in my cell culture medium (e.g., DMEM, RPMI-1640)?
While this compound is highly soluble in aqueous solutions, direct dissolution in complex cell culture media containing high concentrations of amino acids, vitamins, and fetal bovine serum (FBS) is not extensively documented. To avoid potential precipitation or degradation of the compound or media components, the recommended method is to prepare a concentrated stock solution in a sterile, buffered aqueous solvent and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the recommended solvent for preparing a stock solution?
For cell culture applications, it is recommended to prepare a stock solution in a sterile, neutral-buffered saline solution, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). The use of Hepes-Buffered Saline (HBS) has also been documented in cell-based assays.
Q5: How should I store the this compound stock solution?
Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage (up to a few days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q6: What is a typical working concentration for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type, the specific GAT subtypes expressed, and the experimental goals. The IC50 values for its inhibitory activity on different GABA transporters can serve as a starting point for determining the working concentration. A concentration range of 10 µM to 100 µM is commonly used in in vitro studies. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent. The solvent may not be at the optimal pH. | Prepare a new stock solution at a lower concentration. Ensure the solvent is a sterile, buffered saline solution at a physiological pH (7.2-7.4). Gentle warming and vortexing can aid dissolution, but do not boil. |
| Precipitate forms in the cell culture medium after adding the stock solution. | The final concentration of the compound is too high. The stock solution solvent is incompatible with the cell culture medium. Interaction with components in the cell culture medium, such as proteins in FBS. | Lower the final working concentration of this compound. Ensure the volume of the stock solution added is minimal (typically ≤1% of the total medium volume) to avoid solvent-induced precipitation. Prepare the stock solution in a buffered saline compatible with your cell culture medium (e.g., PBS). Add the diluted this compound to the medium slowly while gently swirling the culture vessel. |
| Cells appear stressed or die after treatment. | The concentration of this compound is toxic to the cells. The solvent used for the stock solution is cytotoxic at the final concentration. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Ensure the final concentration of the solvent (e.g., DMSO, if used) is at a non-toxic level (typically <0.1%). |
| No observable effect on the cells. | The concentration of this compound is too low. The cells do not express the target GABA transporters. The compound has degraded. | Increase the concentration of this compound based on a dose-response curve. Verify the expression of GATs in your cell line using techniques like RT-PCR or Western blotting. Use a freshly prepared stock solution or one that has been stored properly. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Up to 100 mM[1] |
| Physiological Saline | Soluble |
| DMSO | Data not consistently reported for hydrochloride salt; use with caution in cell culture. |
| Ethanol | Data not consistently reported for hydrochloride salt; use with caution in cell culture. |
Table 2: IC50 Values of this compound for GABA Transporters (GATs)
| Transporter Subtype | IC50 (µM) |
| Human GAT-1 (hGAT-1) | ~14[2] |
| Rat GAT-1 (rGAT-1) | ~39[2] |
| Rat GAT-2 (rGAT-2) | ~58[2] |
| Human GAT-3 (hGAT-3) | ~119[2] |
| Rat GAT-3 (rGAT-3) | ~378[2] |
| Human Betaine-GABA Transporter-1 (hBGT-1) | ~1870[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution. (Molecular Weight of this compound: 163.6 g/mol ).
-
In a sterile conical tube, dissolve the powder in the required volume of sterile PBS.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cells in Culture with this compound
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired working concentration of this compound for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration.
-
For each well or flask, prepare the final treatment medium by diluting the appropriate volume of the this compound stock solution into the required volume of fresh, pre-warmed complete cell culture medium.
-
Example: To prepare 1 mL of medium with a final concentration of 50 µM this compound, add 5 µL of the 10 mM stock solution to 995 µL of complete cell culture medium.
-
-
Remove the existing medium from the cells.
-
Gently add the prepared treatment medium containing this compound to the cells.
-
Incubate the cells for the desired experimental duration.
-
Proceed with your downstream analysis.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Mechanism of action of this compound at the synapse.
References
Validation & Comparative
A Comparative Guide to Guvacine Hydrochloride and Nipecotic Acid as GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guvacine Hydrochloride and Nipecotic acid, two foundational inhibitors of γ-aminobutyric acid (GABA) uptake. Both compounds have been instrumental in the pharmacological study of the GABAergic system. Here, we delve into their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific needs.
Introduction to GABA Uptake Inhibition
γ-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the balance between neuronal excitation and inhibition.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells.[1] This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[3] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter-1 (BGT-1).[1][3]
Inhibiting these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for managing conditions characterized by excessive neuronal excitation, such as epilepsy.[4] Guvacine, an alkaloid derived from the areca nut, and Nipecotic acid are two of the earliest and most widely studied GAT inhibitors.[5][6][7]
Mechanism of Action
Both Guvacine and Nipecotic acid act as competitive inhibitors of GABA transporters.[8] Structurally, they are analogues of GABA, allowing them to bind to the transporter's active site. However, they are transported less efficiently or not at all, effectively blocking the reuptake of endogenous GABA. Nipecotic acid is known to be a substrate for the transporters, meaning it is taken up by the cell in place of GABA, whereas Guvacine primarily acts as a blocker.[9] This competitive inhibition leads to an accumulation of GABA in the synaptic cleft, potentiating the activation of postsynaptic GABA receptors.
Caption: Mechanism of GABA reuptake inhibition by Guvacine or Nipecotic acid.
Quantitative Performance Comparison
The inhibitory potency of Guvacine and Nipecotic acid is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes these values for various GAT subtypes from different species. Lower IC50 values indicate higher potency.
| Compound | Transporter | Species | IC50 (µM) | Reference(s) |
| Guvacine HCl | GAT-1 | Human | 14 | [10] |
| GAT-1 | Rat | 39 | [5][10] | |
| GAT-2 | Rat | 58 | [5][10] | |
| GAT-3 | Human | 119 | [10] | |
| GAT-3 | Rat | 378 | [5][10] | |
| BGT-1 | Human | 1870 | [10] | |
| (±)-Nipecotic acid | GAT-1 | Human | 8 | [11] |
| GAT-1 | Mouse | 2.6 | [12] | |
| GAT-2 | Rat | 38 | [11] | |
| GAT-2 | Mouse | 310 | [12] | |
| GAT-3 | Human | 106 | [11] | |
| GAT-3 | Mouse | 29 | [12] | |
| BGT-1 | Human | 2370 | [11] | |
| BGT-1 (mGAT-4) | Mouse | 16 | [12] |
Selectivity and Efficacy
Selectivity Profile: Based on the IC50 data, neither Guvacine nor Nipecotic acid is highly selective for a single GAT subtype.
-
(±)-Nipecotic acid generally shows higher potency for GAT-1 compared to other subtypes, with an IC50 value of 8 µM for human GAT-1.[11] It is considered a universal inhibitor for GATs, with the exception of BGT-1.
-
Guvacine also displays its highest potency towards GAT-1 (IC50 of 14 µM for human GAT-1) but is generally less potent than Nipecotic acid across most subtypes.[10]
In Vivo Efficacy: Direct in vivo application of Nipecotic acid has been shown to significantly increase extracellular GABA concentrations.[13][14] For instance, local perfusion of 50 µM Nipecotic acid in the rat ventral tegmental area raised extracellular GABA levels from a basal concentration of approximately 44 nM to 170 nM.[13]
However, the clinical utility of both parent compounds is severely limited by their poor ability to cross the blood-brain barrier due to their hydrophilic, zwitterionic nature at physiological pH.[7][15] This has led to the development of more lipophilic derivatives, such as Tiagabine (derived from Nipecotic acid) and SK&F 100330A (derived from Guvacine), which are more potent, orally active, and demonstrate anticonvulsant effects in animal models.[7][16]
Experimental Protocols
A common method to determine the IC50 values for GAT inhibitors is the [³H]GABA uptake assay.
Protocol: [³H]GABA Uptake Assay in HEK-293 Cells Expressing GAT Subtypes
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a specific human or rat GAT subtype (e.g., hGAT-1). Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and grown to confluence in 96-well plates.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4) containing appropriate concentrations of NaCl, KCl, CaCl₂, MgCl₂, HEPES, and D-glucose.
-
Inhibitor Preparation: Prepare stock solutions of this compound and Nipecotic acid in the assay buffer. Create a series of dilutions to test a range of concentrations (e.g., from 0.1 µM to 10 mM).
-
Assay Procedure:
-
Wash the cultured cells twice with the assay buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature with 100 µL of the assay buffer containing the various concentrations of the test inhibitor (Guvacine or Nipecotic acid) or vehicle control.
-
Initiate the uptake reaction by adding 100 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 20 nM) and unlabeled GABA (e.g., 1 µM).
-
Incubate the plate for a short period (e.g., 1-5 minutes) at room temperature to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells using a lysis buffer (e.g., 1% SDS).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a standard potent inhibitor (e.g., Tiagabine for GAT-1).
-
Subtract non-specific uptake from all measurements.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
-
Caption: Workflow for a typical [³H]GABA uptake inhibition assay.
Conclusion
This compound and Nipecotic acid are invaluable pharmacological tools for studying the GABAergic system.
-
Nipecotic acid serves as a more potent, broad-spectrum GAT inhibitor, particularly for GAT-1, making it a standard choice for experiments requiring robust inhibition of GABA uptake.[11]
-
Guvacine is a slightly less potent but effective GAT-1 inhibitor that can be used as an alternative or for comparative studies.[10]
The primary drawback for both is their limited penetration of the blood-brain barrier, which restricts their in vivo use to direct CNS administration.[15] For systemic in vivo studies or clinical development, researchers should consider their more potent and lipophilic derivatives, which have been specifically designed to overcome this pharmacokinetic hurdle.[4][16]
References
- 1. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actions of nipecotic acid and SKF89976A on GABA transporter in cone-driven horizontal cells dissociated from the catfish retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]
- 12. caymanchem.com [caymanchem.com]
- 13. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo effects of nipecotic acid on levels of extracellular GABA and taurine, and hippocampal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 16. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Guvacine Hydrochloride's Efficacy as a GABA Uptake Inhibitor in Diverse Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guvacine Hydrochloride's performance as a Gamma-Aminobutyric Acid (GABA) uptake inhibitor across different neuronal cell models. It is designed to offer an objective analysis, supported by experimental data, to aid in the evaluation of its potential in neuroscience research and drug development. This document also presents a comparative analysis with Tiagabine, a well-established GAT-1 inhibitor, to provide a broader context for its efficacy.
Introduction to this compound
This compound is an alkaloid derived from the nut of the Areca catechu tree. It functions as a competitive inhibitor of GABA transporters (GATs), which are crucial for regulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. By blocking these transporters, Guvacine increases the extracellular levels of GABA, thereby enhancing inhibitory neurotransmission. Its non-selective profile against different GAT subtypes makes it a valuable tool for studying the overall impact of GABA uptake inhibition.
Comparative Performance Analysis
Cross-Validation of this compound's Effects
The efficacy of this compound in inhibiting GABA uptake has been characterized in various experimental systems. While direct comparative studies in multiple neuronal cell lines are limited in publicly available literature, data from studies on cultured primary neurons and astrocytes provide valuable insights into its inhibitory potential.
| Cell Type | Parameter | Value | Reference |
| Cultured Neurons | Inhibition Constant (Ki) for GABA Uptake | Similar to or lower than parent amino acids | [1] |
| Cultured Astrocytes | Inhibition Constant (Ki) for GABA Uptake | Similar to or lower than parent amino acids | [1] |
Comparison with an Alternative: Tiagabine
Tiagabine is a selective inhibitor of the GAT-1 subtype and is clinically used as an anticonvulsant. A comparison with Tiagabine highlights the differential selectivity and potency of these two GABA uptake inhibitors.
| Parameter | This compound | Tiagabine | Reference |
| Mechanism of Action | Competitive inhibitor of GATs (non-selective) | Selective inhibitor of GAT-1 | [2] |
| IC50 for GAT-1 (human) | 14 µM | ~50-100 nM | [2] |
| IC50 for GABA Uptake (Primary Neurons) | Data not readily available | 446 nM | [3] |
| IC50 for GABA Uptake (Primary Glial Cells) | Data not readily available | 182 nM | [3] |
| Effect on Cell Viability | Data not readily available for neuronal cell lines | High concentrations (>10 µg/ml) can reduce glial cell viability | [4] |
Key Observation: Tiagabine is significantly more potent in inhibiting GAT-1 compared to this compound. Guvacine's broader specificity for different GAT subtypes may result in different overall physiological effects.
Experimental Protocols
[³H]GABA Uptake Assay in Neuronal Cell Lines
This protocol outlines a method to quantify the inhibition of GABA uptake by this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
Poly-D-lysine coated culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 Glucose, 25 HEPES, pH 7.4)
-
[³H]GABA (radiolabeled Gamma-Aminobutyric Acid)
-
Unlabeled GABA
-
This compound
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the neuronal cells on poly-D-lysine coated plates and culture until they reach the desired confluency.
-
Preparation: On the day of the assay, wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubation: Incubate the cells for 10-15 minutes at 37°C with KRH buffer containing different concentrations of this compound or vehicle control.
-
Uptake Initiation: Add [³H]GABA (final concentration ~10-20 nM) to each well to initiate the uptake. To determine non-specific uptake, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of control wells.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of neuronal cells as an indicator of cell viability.
Materials:
-
Neuronal cell line
-
Cell culture medium and supplements
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle control group.
-
MTT Addition: After the treatment period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of GABA at a synapse and the inhibitory action of this compound.
Caption: Workflow for the cross-validation of this compound's effects.
Caption: Logical relationship of the inhibitory actions of Guvacine HCl and Tiagabine.
Conclusion
This compound serves as a potent, non-selective inhibitor of GABA uptake, making it a valuable research tool for investigating the broad consequences of enhanced GABAergic signaling. While it is less potent than the selective GAT-1 inhibitor Tiagabine, its ability to target multiple GAT subtypes provides a different pharmacological profile. Further research is warranted to conduct direct comparative studies of this compound's effects on GABA uptake and cell viability across a panel of neuronal cell lines to fully elucidate its potential and limitations in various neurological contexts. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. Kinetic characterization of inhibition of gamma-aminobutyric acid uptake into cultured neurons and astrocytes by 4,4-diphenyl-3-butenyl derivatives of nipecotic acid and guvacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Tiagabine and zonisamide differentially regulate the glial properties in an astrocyte-microglia co-culture model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Guvacine and Its Derivatives on GABA Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guvacine and its derivatives as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters. The following sections detail their performance with supporting experimental data, comprehensive experimental protocols, and visualizations of the underlying biological and experimental processes.
Data Presentation: Comparative Inhibitory Activity
The inhibitory effects of Guvacine and its derivatives on various GABA transporter (GAT) subtypes are summarized below. The data, presented as IC50 and Ki values, have been collated from multiple in vitro studies. Lower values indicate higher potency.
| Compound | GAT1 | GAT2 | GAT3 | BGT1 |
| Guvacine | IC50: 8 µM[1] | - | IC50: 110-119 µM | - |
| Arecaidine | Inhibits GABA uptake[2] | - | - | - |
| (R)-Nipecotic acid | IC50: 4 µM[1] | - | - | - |
| SK&F 100330A (N-(4,4-diphenyl-3-butenyl)-guvacine) | Potent inhibitor[1] | - | - | - |
| NO711 (N-(4,4-Bis(3-methyl-2-thienyl)-3-butenyl)guvacine) | Ki: 1.07 µM | IC50: 740 µM | IC50: 350 µM | IC50: 3,570 µM |
| Tiagabine ((R)-N-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid) | Ki: 725 nM | - | - | - |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Guvacine and its derivatives.
Synaptosome Preparation for GABA Uptake Assays
This protocol outlines the preparation of synaptosomes, which are resealed nerve terminals that retain functional transporters, making them ideal for studying GABA uptake.
Materials:
-
Rat brain tissue (e.g., cortex or whole brain)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4, kept at 4°C
-
Centrifuge and appropriate rotors (e.g., SS-34)
-
Homogenizer (e.g., Dounce or Teflon-glass)
Procedure:
-
Euthanize rats and rapidly remove the brains, placing them in ice-cold homogenization buffer.[3]
-
Homogenize the brain tissue in 20 ml/g of ice-cold homogenization buffer.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1 fraction).[3][5]
-
Collect the supernatant (S1) and centrifuge it at 13,000-15,000 x g for 20 minutes at 4°C.[3][5] The resulting pellet (P2) is the crude synaptosomal fraction.
-
Wash the P2 pellet by resuspending it in homogenization buffer and repeating the centrifugation step.[3]
-
The final P2' pellet, enriched in synaptosomes, can be resuspended in a suitable physiological buffer for use in uptake assays.[3]
[³H]GABA Uptake Assay for IC50 Determination
This assay measures the inhibition of radiolabeled GABA uptake into synaptosomes or cells expressing specific GAT subtypes in the presence of test compounds.
Materials:
-
Prepared synaptosomes or cultured cells expressing GATs.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Guvacine or its derivatives at various concentrations.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Pre-incubate the synaptosome preparation or cell suspension with various concentrations of the test compound (e.g., Guvacine derivatives) for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 25-37°C).
-
Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.
-
Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of [³H]GABA taken up by the synaptosomes or cells using a liquid scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine).
-
Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of Guvacine and its derivatives on GABA transport.
Caption: GABAergic Synapse and GAT1 Inhibition.
Caption: IC50 Determination Workflow.
References
- 1. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. pnas.org [pnas.org]
Isoguvacine vs. Guvacine: A Comparative Analysis of Their Roles in the GABAergic System
For researchers, scientists, and drug development professionals, understanding the nuanced differences between neuroactive compounds is paramount. This guide provides a detailed comparison of Isoguvacine and Guvacine, two structurally similar compounds that exhibit fundamentally different mechanisms of action within the gamma-aminobutyric acid (GABA) system. While Isoguvacine acts as a direct agonist at GABA receptors, Guvacine functions as an inhibitor of GABA transporters.
This critical distinction in their molecular targets leads to different physiological effects and therapeutic potentials. This report synthesizes experimental data to elucidate these differences, offering a clear comparison of their receptor and transporter affinities, detailed experimental protocols for assessing these interactions, and visual diagrams to illustrate their mechanisms within the GABAergic synapse and in experimental settings.
Quantitative Comparison of Receptor Affinity and Transporter Inhibition
The primary divergence between Isoguvacine and Guvacine lies in their affinity for GABA receptors versus GABA transporters. Isoguvacine is an agonist that directly binds to and activates GABA receptors, particularly the GABA-A and GABA-C (now classified as GABA-Aρ) subtypes. In contrast, Guvacine shows negligible affinity for GABA receptors and instead exerts its effects by inhibiting the reuptake of GABA from the synaptic cleft through GABA transporters (GATs).
| Compound | Target | Subtype | Parameter | Value (µM) | Reference |
| Isoguvacine | GABA-A Receptor | α1β3 | EC50 | ~10 | [1] |
| GABA-A Receptor | α1β3γ2 | EC50 | ~10 | [1] | |
| GABA-C (ρ1) Receptor | - | Agonist | Potent | ||
| Isoguvacine Oxide | GABA-A Receptor | - | IC50 | 0.20 - 0.32 | [2] |
| GABA-B Receptor | - | IC50 | > 100 | [2] | |
| Guvacine | GABA Transporter | human GAT-1 | IC50 | 14 | [3] |
| rat GAT-1 | IC50 | 39 | [3] | ||
| rat GAT-2 | IC50 | 58 | [3] | ||
| human GAT-3 | IC50 | 119 | [3] | ||
| rat GAT-3 | IC50 | 378 | [3] | ||
| human BGT-1 | IC50 | 1870 | [3] |
Note: EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. Lower values for these parameters indicate higher potency/affinity.
Mechanisms of Action in the GABAergic Synapse
The differing molecular targets of Isoguvacine and Guvacine result in distinct modulations of GABAergic neurotransmission. Isoguvacine mimics the action of GABA, directly activating postsynaptic GABA receptors to increase chloride ion influx and hyperpolarize the neuron, thus producing an inhibitory effect. Guvacine, by blocking GABA transporters, prolongs the presence of endogenous GABA in the synaptic cleft, thereby enhancing and extending the natural inhibitory signal.
Experimental Protocols
The determination of receptor affinity and transporter inhibition is achieved through specific in vitro assays. Below are detailed methodologies for the key experiments used to characterize Isoguvacine and Guvacine.
Radioligand Binding Assay for GABA Receptor Affinity (Isoguvacine)
This assay measures the affinity of a test compound (Isoguvacine) for GABA receptors by competing with a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer.[4]
-
The homogenate is centrifuged to pellet cellular debris.[4]
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the GABA receptors.[4]
-
The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances.[5]
2. Binding Assay:
-
The prepared membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA).[4][5]
-
Increasing concentrations of the unlabeled test compound (Isoguvacine) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.[4]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[6]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[4]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known GABA agonist) from the total binding.
-
The IC50 value for the test compound is determined by plotting the percentage of specific binding against the log concentration of the test compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA agonists: resolution and pharmacology of (+)- and (-)-isoguvacine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Specificity of Guvacine Hydrochloride for GABA Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Guvacine Hydrochloride's specificity for the four main subtypes of γ-aminobutyric acid (GABA) transporters (GAT-1, GAT-2, GAT-3, and BGT-1) against other commonly used GAT inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate compounds for their studies.
Introduction to GABA Transporters and this compound
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). These transporters, located on the presynaptic terminals and surrounding glial cells, are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] Due to their critical role in regulating GABAergic neurotransmission, GATs are significant targets for the development of drugs aimed at treating neurological disorders such as epilepsy and anxiety.
Guvacine, an alkaloid derived from the nut of the Areca catechu palm, is a known inhibitor of GABA uptake.[2] this compound, the salt form of guvacine, is often used in research due to its increased solubility. This guide aims to provide a clear and objective validation of this compound's specificity for the different GAT subtypes by comparing its inhibitory potency with that of other well-characterized GAT inhibitors.
Comparative Analysis of GAT Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50 in µM) of this compound and other selected GAT inhibitors against the four human (h) and rat (r) GAT subtypes. A lower IC50 value indicates a higher potency.
| Compound | hGAT-1 | rGAT-1 | rGAT-2 | hGAT-3 | rGAT-3 | hBGT-1 |
| This compound | 14[3][4] | 39[5][6] | 58[3][5] | 119[3][4] | 378[5][6] | 1870[3][4] |
| Nipecotic Acid | - | - | - | - | - | - |
| Ki (µM) | 14.4[7] | - | - | - | - | - |
| Tiagabine | 0.07[8] | - | >300[9] | >800[9] | - | >300[9] |
| SKF 89976A | 0.13[3][7][10] | - | 550[3][7][10] | 944[3][7][10] | - | 7210[3][7][10] |
| CI-966 | 0.26[4] | 1.2[4] | >200-fold selective for GAT-1[4] | >200-fold selective for GAT-1[4] | - | >200-fold selective for GAT-1[4] |
| (S)-SNAP-5114 | 388[5][6] | - | 21[5][6] | 5[5][6] | - | 140[9] |
| NNC-711 | 0.04 | - | 171 | 1700 | - | 622 |
As the data indicates, this compound displays modest selectivity for GAT-1 over other GAT subtypes. In contrast, compounds like Tiagabine, SKF 89976A, CI-966, and NNC-711 are highly potent and selective inhibitors of GAT-1. (S)-SNAP-5114, on the other hand, shows a preference for GAT-3 and GAT-2.
Experimental Protocols
The following are detailed methodologies for two key experiments used to determine the specificity of GAT inhibitors.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently or stably transfected with plasmids encoding the desired human or rat GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1) using a suitable transfection reagent.
2. Assay Procedure:
-
Transfected cells are seeded into 24- or 96-well plates and allowed to adhere overnight.
-
On the day of the assay, the culture medium is removed, and the cells are washed twice with a pre-warmed Krebs-Ringer-HEPES buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, and 10 D-glucose, pH 7.4).
-
The cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.
-
Uptake is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the corresponding concentration of the test compound.
-
The incubation is carried out for a short period (e.g., 1-10 minutes) at 37°C to ensure measurement of the initial uptake rate.
-
The uptake is terminated by rapidly aspirating the incubation solution and washing the cells three times with ice-cold buffer to remove extracellular [³H]GABA.
-
The cells are lysed with a scintillation cocktail or a suitable lysis buffer.
-
The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a non-labeled GAT inhibitor (e.g., 1 mM tiagabine for GAT-1) and is subtracted from all measurements.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific GAT subtype by competing with the binding of a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing a specific GAT subtype or brain tissue rich in GATs are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT-1), and varying concentrations of the competing test compound (e.g., this compound) are added.
-
The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand and is subtracted from the total binding to obtain specific binding.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the validation of GAT inhibitor specificity.
Caption: GABAergic synapse showing GABA synthesis, release, and reuptake by GAT-1 and GAT-3.
Caption: Experimental workflow for validating the specificity of a GAT inhibitor.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guvacine Hydrochloride: A Comparative Analysis of GAT Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Guvacine Hydrochloride's Performance Against Other GABA Transporter Inhibitors.
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of this compound against other widely studied GABA transporter (GAT) inhibitors, including Tiagabine, Nipecotic acid, and SKF-89976A. The data presented is compiled from publicly available research and is intended to serve as a valuable resource for researchers engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting GABA transporters.
Comparative Analysis of IC50 Values
The inhibitory potency of this compound and other selected GAT inhibitors was evaluated against four major GABA transporter subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). The IC50 values, representing the concentration of the inhibitor required to reduce the rate of GABA transport by 50%, are summarized in the table below. These values were predominantly determined using [3H]GABA uptake assays in various expression systems, including human- and rat-derived cells and tissues.
| Inhibitor | GAT Subtype | Species | IC50 (µM) |
| This compound | hGAT-1 | Human | 14[1][2][3][4] |
| rGAT-1 | Rat | 39[2][4][5] | |
| rGAT-2 | Rat | 58[1][2][3][4][5] | |
| hGAT-3 | Human | 119[1][2][3][4] | |
| rGAT-3 | Rat | 378[2][4][5] | |
| hBGT-1 | Human | 1870[1][2][3][4] | |
| Tiagabine | hGAT-1 | Human | 0.07 - 0.64[6] |
| Nipecotic Acid | hGAT-1 | Human | 8[7] |
| rGAT-2 | Rat | 38[7] | |
| hGAT-3 | Human | 106[7] | |
| hBGT-1 | Human | 2370[7] | |
| mGAT-1 | Mouse | 2.6[8] | |
| mGAT-2 | Mouse | 310[8] | |
| mGAT-3 | Mouse | 29[8] | |
| mGAT-4 | Mouse | 16[8] | |
| SKF-89976A | hGAT-1 | Human | 0.13[9][10] |
| rGAT-2 | Rat | 550[9][10] | |
| hGAT-3 | Human | 944[9][10] | |
| hBGT-1 | Human | 7210[9][10] |
Experimental Protocols
The determination of IC50 values for GAT inhibitors is primarily achieved through radioligand uptake assays, most commonly the [3H]GABA uptake assay. The following is a generalized protocol based on methodologies cited in the referenced literature.
[3H]GABA Uptake Assay Protocol:
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) cells are a common choice for this assay.
-
Cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
For the expression of specific GAT subtypes, cells are transiently or stably transfected with plasmids containing the cDNA for the desired human or rat GAT transporter (e.g., hGAT-1, rGAT-2).
-
-
Assay Preparation:
-
Transfected cells are seeded into 24- or 96-well plates and allowed to adhere and grow.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer or a similar physiological salt solution.
-
-
Inhibitor Incubation:
-
A range of concentrations of the test inhibitor (e.g., this compound) is prepared in the assay buffer.
-
The cells are pre-incubated with the inhibitor solutions for a specified period at a controlled temperature (often 37°C) to allow for binding to the transporters.
-
-
Initiation of GABA Uptake:
-
The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [3H]GABA (radiolabeled gamma-aminobutyric acid) to each well.
-
-
Termination of Uptake and Scintillation Counting:
-
After a defined incubation period, the uptake of [3H]GABA is terminated by rapidly washing the cells with ice-cold assay buffer to remove any unbound radioligand.
-
The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of [3H]GABA uptake is determined for each inhibitor concentration.
-
The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration.
-
The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the GABAergic Synapse and GAT Inhibition
To provide a clearer understanding of the biological context in which these inhibitors function, the following diagrams illustrate the key components of a GABAergic synapse and the mechanism of GAT inhibition.
Caption: Overview of a GABAergic synapse.
Caption: GAT inhibitor experimental workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Guvacine Hydrochloride
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Guvacine Hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment.
This compound is recognized as a skin, eye, and respiratory irritant.[1][2][3] It is imperative to employ appropriate personal protective equipment (PPE) and follow stringent handling protocols to mitigate exposure risks.
Hazard Identification and Safety Precautions
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves, eye protection, and face protection.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to determine the appropriate level of PPE required for handling this compound.[4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Guidelines |
| Hand Protection | Protective gloves | Wear two pairs of powder-free nitrile or neoprene chemotherapy gloves that meet ASTM D6978 standards. The outer glove should be removed after each task or batch. Change gloves regularly (e.g., hourly) or immediately if torn, punctured, or contaminated.[4][5][6] |
| Eye Protection | Safety goggles | Use safety goggles with side-shields to protect against splashes.[5] |
| Body Protection | Protective gown | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. One glove should be worn under the cuff and one over to ensure no skin is exposed.[4][5][6] |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially in poorly ventilated areas or when dust/aerosol formation is possible. For sterile compounding of toxic drugs, a surgical N-95 respirator is recommended to provide both respiratory and splash protection.[5][7] |
Operational Plan: Handling and Storage
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably in a designated fume hood.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Avoid inhalation and contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling the substance.[1]
Storage Conditions:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[5]
-
Recommended storage temperatures for the powder are -20°C for long-term (3 years) and 4°C for short-term (2 years).[8]
-
When in solvent, store at -80°C for up to one year or -20°C for up to one month.[8][9]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 163.60 g/mol | [2][3][8][10] |
| Purity (by HPLC) | ≥98% | [8] |
| Solubility in Water | 33 mg/mL; Soluble to 100 mM | [9] |
| Solubility in DMSO | 16 mg/mL (97.79 mM) | [9] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [8] |
| Storage (in Solvent) | -80°C (1 year); -20°C (1 month) | [8][9] |
| IC50 (hGAT-1) | 14 µM | [9] |
| IC50 (rGAT-1) | 39 µM | [9][11] |
| IC50 (rGAT-2) | 58 µM | [9][11] |
| IC50 (hGAT-3) | 119 µM | [9] |
| IC50 (rGAT-3) | 378 µM | [9][11] |
| IC50 (hBGT-1) | 1870 µM |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Emergency and Disposal Plan
Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[5]
-
Cleanup: For solutions, absorb with a liquid-binding material such as diatomite. For powders, sweep up and shovel without creating dust.[3][5]
-
Decontamination: Scrub surfaces and equipment with alcohol.[5]
-
Disposal: Collect all contaminated materials in a suitable, closed container for disposal according to regulations.[3]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present. Seek prompt medical attention.[5]
-
Skin Contact: Rinse skin thoroughly with plenty of water and soap. Remove contaminated clothing and seek medical advice.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.[5]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[5]
Logical Workflow for a this compound Spill
This diagram provides a step-by-step guide for responding to a spill of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C6H10ClNO2 | CID 11957555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Guvacine hydrobromide|6027-92-5|MSDS [dcchemicals.com]
- 6. osha.gov [osha.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
